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Ripk1-IN-21

Cat. No.: B15137852
M. Wt: 328.32 g/mol
InChI Key: VAJYDZXWUQIBAA-IGEOTXOUSA-N
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Description

Ripk1-IN-21 is a useful research compound. Its molecular formula is C17H14F2N4O and its molecular weight is 328.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14F2N4O B15137852 Ripk1-IN-21

Properties

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

3-[(5S)-5-(3,5-difluorophenyl)-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-yl]bicyclo[1.1.1]pentane-1-carbonitrile

InChI

InChI=1S/C17H14F2N4O/c18-11-3-10(4-12(19)5-11)13-1-2-14-21-23(15(24)22(13)14)17-6-16(7-17,8-17)9-20/h3-5,13H,1-2,6-8H2/t13-,16?,17?/m0/s1

InChI Key

VAJYDZXWUQIBAA-IGEOTXOUSA-N

Isomeric SMILES

C1CC2=NN(C(=O)N2[C@@H]1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N

Canonical SMILES

C1CC2=NN(C(=O)N2C1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N

Origin of Product

United States

Foundational & Exploratory

The Role of Ripk1-IN-21 in Modulating the TNF-alpha Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound Ripk1-IN-21 and its effects on the Tumor Necrosis Factor-alpha (TNF-alpha) signaling pathway. The document details the intricate mechanisms of TNF-alpha signaling, the critical role of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) as a key signaling node, and the inhibitory action of this compound. It includes available quantitative data, detailed experimental protocols for assessing RIPK1 inhibition, and visual diagrams to elucidate the complex signaling cascades and experimental workflows.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. Currently, publicly available information is limited, highlighting the need for further research to fully characterize this inhibitor.

ParameterValueCell Line/Assay Condition
EC5014.8 nMNot specified in available literature.[1]

The TNF-alpha Signaling Pathway: A Dual Role in Cell Fate

TNF-alpha is a pleiotropic cytokine that orchestrates a wide range of cellular responses, including inflammation, immunity, and programmed cell death. Its signaling is primarily mediated through its receptor, TNFR1. The binding of TNF-alpha to TNFR1 triggers a cascade of intracellular events that can lead to one of three distinct outcomes: cell survival, apoptosis, or necroptosis. At the heart of this decision-making process lies RIPK1, a kinase that acts as a critical molecular switch.

2.1. Pro-Survival Signaling via NF-κB Activation

Upon TNF-alpha binding, TNFR1 recruits a multi-protein complex, known as Complex I, to the intracellular domain of the receptor. This complex consists of TRADD, TRAF2, cIAP1/2, and RIPK1. Within Complex I, RIPK1 undergoes polyubiquitination, which serves as a scaffold to recruit and activate the IKK complex. The IKK complex, in turn, phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB promotes the expression of genes involved in cell survival, inflammation, and immune responses.

2.2. Induction of Apoptosis

Under conditions where the pro-survival NF-κB pathway is inhibited or compromised, the signaling cascade can shift towards apoptosis. In this scenario, RIPK1, along with TRADD and FADD, forms a cytosolic death-inducing complex known as Complex IIa. This complex recruits and activates pro-caspase-8, initiating a caspase cascade that culminates in the execution of apoptosis, a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

2.3. Execution of Necroptosis

In situations where caspase-8 is inhibited or absent, a third pathway, necroptosis, is initiated. RIPK1 interacts with another serine/threonine kinase, RIPK3, to form a complex called the necrosome, or Complex IIb. Within the necrosome, RIPK1 and RIPK3 phosphorylate and activate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents, a hallmark of necroptotic cell death.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating RIPK1 inhibitors.

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Interaction IKK IKK complex RIPK1->IKK Activation Caspase-8 Pro-Caspase-8 FADD->Caspase-8 Active Caspase-8 Caspase-8 Caspase-8->Active Caspase-8 Activation Apoptosis Apoptosis Active Caspase-8->Apoptosis Execution MLKL MLKL RIPK3->MLKL Phosphorylation p-MLKL p-MLKL (oligomer) MLKL->p-MLKL Necroptosis Necroptosis p-MLKL->Necroptosis Membrane Disruption NF-kB NF-κB IKK->NF-kB Activation Survival Survival NF-kB->Survival Gene Expression This compound This compound This compound->RIPK1 Inhibition

Caption: TNF-alpha signaling pathways leading to survival, apoptosis, or necroptosis, and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Purified_RIPK1 Purified RIPK1 Enzyme Kinase_Assay RIPK1 Kinase Assay (e.g., ADP-Glo) Purified_RIPK1->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cell Culture (e.g., HT-29, L929) Inhibitor_Treatment Treatment with this compound Cell_Culture->Inhibitor_Treatment TNF_Stimulation Stimulation with TNF-alpha +/- z-VAD-FMK/Smac mimetic Inhibitor_Treatment->TNF_Stimulation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo, LDH) TNF_Stimulation->Viability_Assay Western_Blot Western Blot for p-RIPK1, p-MLKL TNF_Stimulation->Western_Blot NFkB_Assay NF-κB Reporter Assay TNF_Stimulation->NFkB_Assay EC50_Determination EC50 Determination Viability_Assay->EC50_Determination This compound This compound This compound->Kinase_Assay This compound->Inhibitor_Treatment

References

Investigating the Downstream Targets of Ripk1-IN-21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death.[1][2][3][4] Its dual role as a scaffold and a kinase allows it to participate in a complex network of interactions that can lead to either cell survival through the activation of NF-κB and MAPK pathways or programmed cell death via apoptosis or necroptosis.[2][3][4][5] The kinase activity of RIPK1 is a key driver of the necroptotic pathway and has been implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention.[2][5][6][7][8]

This technical guide focuses on the downstream targets of Ripk1-IN-21 , a potent and selective dual-mode inhibitor of RIPK1. It has been identified as compound ZB-R-55 , which uniquely occupies both the allosteric and ATP-binding pockets of the RIPK1 kinase domain.[1][6] This guide will provide an in-depth overview of the known downstream effects of inhibiting RIPK1 with this compound, summarize available quantitative data, present detailed experimental protocols for studying its activity, and visualize the key signaling pathways involved.

Mechanism of Action of this compound (ZB-R-55)

This compound (ZB-R-55) is a highly potent and selective inhibitor of RIPK1 kinase activity.[6] Its dual-binding mechanism, targeting both a hydrophobic allosteric pocket and the ATP-binding site, confers high affinity and specificity.[2][6] The crystal structure of the human RIPK1 kinase domain in complex with ZB-R-55 (PDB ID: 7FCZ) provides a detailed view of this interaction.[1] By inhibiting the kinase function of RIPK1, this compound is expected to block the signaling cascade that leads to necroptosis and to modulate inflammatory responses.

The primary molecular consequence of this compound binding is the prevention of RIPK1 autophosphorylation, a critical step for its activation and the subsequent recruitment and phosphorylation of downstream targets.[2][4] This inhibitory action effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis.

Data Presentation: Quantitative Effects of this compound (ZB-R-55)

While comprehensive proteomics and transcriptomics data for this compound are not yet publicly available, the initial characterization of ZB-R-55 provides key quantitative metrics of its potency and efficacy.

ParameterValueCell Line/SystemReference
RIPK1 Kinase Inhibition (IC50) 0.88 nMIn vitro kinase assay[3]
Necroptosis Inhibition (EC50) 1.9 nMHT-29 cells (TNFα/Smac mimetic/z-VAD-fmk induced)[6]
Cytokine Inhibition (TNFα) Effective in a sepsis modelIn vivo mouse model[6]
Kinase Selectivity Highly selective against a panel of 466 kinasesDiscoveRx KINOMEscan[3]

Downstream Signaling Pathways Modulated by this compound

Inhibition of RIPK1 kinase activity by this compound is predicted to have significant effects on several key downstream signaling pathways.

Necroptosis Pathway

The most direct and well-characterized downstream effect of RIPK1 kinase inhibition is the suppression of necroptosis. By preventing the autophosphorylation of RIPK1, this compound blocks the recruitment and subsequent phosphorylation of RIPK3. This, in turn, prevents the phosphorylation and oligomerization of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis that mediates plasma membrane rupture.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_i Complex I cluster_necrosome Necrosome (Complex IIb) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination pRIPK1 pRIPK1 RIPK1->pRIPK1 Autophosphorylation pRIPK3 pRIPK3 pRIPK1->pRIPK3 Phosphorylation pMLKL pMLKL pRIPK3->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 Inhibition TNFa TNFα TNFa->TNFR1 Activation

Figure 1. Inhibition of the Necroptosis Pathway by this compound.

Inflammatory Signaling

RIPK1 acts as a scaffold in Complex I to mediate the activation of the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. While the kinase activity of RIPK1 is not essential for this scaffolding function, its inhibition can modulate inflammatory responses in certain contexts. For instance, in a lipopolysaccharide (LPS)-induced sepsis model, ZB-R-55 demonstrated efficacy in suppressing the cytokine storm, suggesting an impact on inflammatory signaling downstream of Toll-like receptors (TLRs).[6]

Inflammatory_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TLR4 TLR4 RIPK1 RIPK1 TLR4->RIPK1 LPS LPS LPS->TLR4 Activation TAK1 TAK1 RIPK1->TAK1 IKK IKK RIPK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Cytokines NFkB->Cytokines Production MAPK->Cytokines Production Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 Modulation?

Figure 2. Potential Modulation of Inflammatory Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the downstream targets of this compound, adapted from established protocols in the field.

In Vitro RIPK1 Kinase Assay

This protocol is for determining the direct inhibitory activity of this compound on RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 (e.g., from Carna Biosciences)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • This compound (ZB-R-55)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 5 µL of diluted this compound to each well.

  • Add 10 µL of a solution containing recombinant RIPK1 and MBP in kinase assay buffer.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of kinase assay buffer containing [γ-³²P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid.

  • Rinse with acetone and let it air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Necroptosis Assay

This protocol assesses the ability of this compound to protect cells from induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • DMEM supplemented with 10% FBS and penicillin/streptomycin

  • Human TNFα

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (ZB-R-55)

  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 1 hour.

  • Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

  • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream Targets

This protocol is for detecting changes in the phosphorylation status of key downstream proteins.

Materials:

  • L929 mouse fibrosarcoma cells

  • Mouse TNFα

  • z-VAD-fmk

  • This compound (ZB-R-55)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed L929 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Induce necroptosis with TNFα (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 µM) for the desired time (e.g., 4-6 hours).

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL detection system.

Experimental Workflow for Target Identification

A comprehensive investigation of the downstream targets of this compound would involve a multi-omics approach.

Experimental_Workflow cluster_treatment Cell Treatment cluster_omics Omics Analysis cluster_validation Target Validation Cell_Culture Cell Culture (e.g., HT-29) Treatment Treat with this compound and/or Necroptosis Inducers Cell_Culture->Treatment Proteomics Quantitative Proteomics (e.g., TMT-MS) Treatment->Proteomics Phosphoproteomics Phosphoproteomics Treatment->Phosphoproteomics Transcriptomics Transcriptomics (RNA-Seq) Treatment->Transcriptomics Western_Blot Western Blot Proteomics->Western_Blot Functional_Assays Functional Assays Phosphoproteomics->Functional_Assays qPCR RT-qPCR Transcriptomics->qPCR

Figure 3. Proposed Experimental Workflow for Downstream Target Identification.

Conclusion and Future Directions

This compound (ZB-R-55) is a potent and selective dual-mode inhibitor of RIPK1 kinase activity with demonstrated efficacy in preclinical models of inflammatory disease. Its primary downstream effect is the inhibition of the necroptotic cell death pathway. While initial characterization has provided valuable quantitative data on its potency, a comprehensive understanding of its impact on the broader cellular landscape awaits detailed proteomics and transcriptomics studies.

Future investigations should focus on:

  • Global Proteomics and Transcriptomics: To identify all protein and gene expression changes induced by this compound in relevant cell types and disease models.

  • Quantitative Phosphoproteomics: To map the specific phosphorylation events that are modulated by this compound treatment.

  • In Vivo Efficacy Studies: To further evaluate the therapeutic potential of this compound in a wider range of inflammatory and neurodegenerative disease models.

The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the downstream targets of this promising therapeutic candidate and to elucidate the intricate role of RIPK1 kinase in health and disease.

References

Characterizing the Cellular Functions of Ripk1-IN-21: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways, governing inflammation, apoptosis, and necroptosis. Its multifaceted role in both promoting cell survival and orchestrating programmed cell death makes it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases. Ripk1-IN-21 is a potent inhibitor of RIPK1, offering a valuable tool for dissecting the intricate cellular functions of this kinase. This technical guide provides a comprehensive overview of the cellular functions of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cellular processes.

Introduction to RIPK1 and the Rationale for Inhibition

RIPK1 is a key signaling node that integrates signals from various cellular receptors, most notably the tumor necrosis factor receptor 1 (TNFR1).[1] Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades. Its scaffolding function is essential for the activation of the pro-survival NF-κB pathway.[2] Conversely, the kinase activity of RIPK1 is a critical driver of programmed cell death pathways, including apoptosis and a regulated form of necrosis termed necroptosis.[3][4]

Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, psoriasis, ulcerative colitis, and neurodegenerative conditions like Alzheimer's disease.[5][6] Therefore, small molecule inhibitors of RIPK1 kinase activity, such as this compound, represent a promising therapeutic strategy to mitigate inflammation and prevent pathological cell death.

Quantitative Data on this compound Efficacy

The following table summarizes the known quantitative data for this compound. It is important to note that publicly available data for this specific compound is limited. The data presented here is based on available information and may be supplemented with data from other well-characterized RIPK1 inhibitors for comparative purposes.

Parameter Value Assay Conditions Reference
EC50 14.8 nMInhibition of RIPK1[7]

Signaling Pathways Modulated by this compound

This compound, by inhibiting the kinase activity of RIPK1, primarily impacts the signaling pathways that are dependent on this enzymatic function. These include the necroptosis and apoptosis pathways.

Inhibition of Necroptosis

Necroptosis is a form of programmed necrosis that is critically dependent on the kinase activities of RIPK1 and RIPK3.[4] Upon stimulation, typically by TNFα in the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This forms a functional necrosome, which then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[4] this compound blocks the initial autophosphorylation of RIPK1, thereby preventing the formation of the necrosome and subsequent cell death.

Necroptosis_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL pMLKL pMLKL MLKL->pMLKL Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 Inhibition Necrosome->MLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Pore formation

Figure 1: Inhibition of the Necroptotic Pathway by this compound.
Modulation of Apoptosis

The role of RIPK1 in apoptosis is more complex and context-dependent. In some scenarios, RIPK1 kinase activity is required for the induction of apoptosis, particularly when NF-κB signaling is inhibited.[8] In this context, RIPK1 can contribute to the activation of caspase-8. By inhibiting RIPK1 kinase activity, this compound can suppress this mode of apoptosis. However, it is important to note that RIPK1 also has a scaffolding function that can prevent apoptosis by promoting the formation of a pro-survival complex I that activates NF-κB.[2] The inhibitory action of this compound is specific to the kinase-dependent apoptotic pathways.

Apoptosis_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Stimulus Apoptotic Stimulus (e.g., TNFα + CHX) RIPK1 RIPK1 Stimulus->RIPK1 RIPK1->RIPK1 FADD FADD RIPK1->FADD Interaction ComplexII Complex II RIPK1->ComplexII Caspase8 Pro-Caspase-8 FADD->Caspase8 Recruitment FADD->ComplexII Caspase8->ComplexII Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 Inhibition ActiveCaspase8 Active Caspase-8 ComplexII->ActiveCaspase8 Activation Apoptosis Apoptosis ActiveCaspase8->Apoptosis

Figure 2: Modulation of RIPK1 Kinase-Dependent Apoptosis by this compound.

Experimental Protocols

The following protocols are provided as a guide for characterizing the cellular functions of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.

Materials:

  • Recombinant human RIPK1 protein

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add recombinant RIPK1 to each well.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to each well.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound dilutions start->prep_inhibitor end End add_ripk1 Add recombinant RIPK1 to plate prep_inhibitor->add_ripk1 add_inhibitor Add this compound or vehicle add_ripk1->add_inhibitor incubate1 Incubate (10-15 min) add_inhibitor->incubate1 start_reaction Add ATP and substrate incubate1->start_reaction incubate2 Incubate (30-60 min at 30°C) start_reaction->incubate2 stop_reaction Stop reaction and add detection reagent incubate2->stop_reaction measure_luminescence Measure luminescence stop_reaction->measure_luminescence calculate_ic50 Calculate IC50 measure_luminescence->calculate_ic50 calculate_ic50->end

References

The Role of Ripk1-IN-21 in Regulating Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Ripk1-IN-21" is not widely documented in publicly available scientific literature. This guide therefore discusses the role of a potent and selective RIPK1 kinase inhibitor, for which "this compound" is a proxy, in regulating cytokine release based on the established mechanisms of well-characterized RIPK1 inhibitors such as Necrostatin-1 (Nec-1s) and GSK2982772.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress responses, orchestrating the delicate balance between cell survival, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its dual function as both a scaffold protein and a serine/threonine kinase positions it at a crucial signaling node downstream of various immune receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1) and Toll-like Receptors (TLRs).[3][4] Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[5]

This technical guide provides an in-depth overview of the role of RIPK1 in regulating cytokine release and the mechanism by which a selective RIPK1 kinase inhibitor, typified here as this compound, can modulate these inflammatory responses. We will delve into the core signaling pathways, present quantitative data on the effects of RIPK1 inhibition on cytokine production, and provide detailed experimental protocols for researchers in the field.

RIPK1 Signaling Pathways and Cytokine Regulation

RIPK1's role in cytokine regulation is primarily mediated through its involvement in the TNFR1 and TLR signaling cascades. The kinase activity of RIPK1 is a key determinant of the cellular outcome, switching between pro-survival and pro-inflammatory responses and cell death.

TNFα-Induced Signaling

Upon binding of Tumor Necrosis Factor-alpha (TNFα) to its receptor, TNFR1, a membrane-bound signaling complex, known as Complex I, is formed.[6] In this complex, RIPK1 acts as a scaffold, undergoing ubiquitination which leads to the recruitment of downstream kinases and the activation of the NF-κB and MAPK pathways.[4][6] These pathways are crucial for the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8]

Under conditions where components of Complex I are dysregulated, or when caspase-8 is inhibited, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II or the necrosome.[9] The kinase activity of RIPK1 is essential for the formation of the necrosome and the initiation of necroptosis, a lytic and highly inflammatory form of programmed cell death that results in the release of damage-associated molecular patterns (DAMPs), further amplifying the inflammatory response.[2]

A selective RIPK1 kinase inhibitor like this compound is expected to block the kinase-dependent functions of RIPK1, thereby inhibiting necroptosis and the associated inflammatory cytokine release.[7][8]

TNFa_Signaling cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_downstream Downstream Signaling cluster_complexII Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC RIPK1_scaffold RIPK1 (Scaffold) LUBAC->RIPK1_scaffold Ubiquitination IKK IKK Complex RIPK1_scaffold->IKK MAPK MAPK RIPK1_scaffold->MAPK RIPK1_kinase p-RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Kinase Activation NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) MAPK->Cytokines NFkB->Cytokines RIPK3 RIPK3 RIPK1_kinase->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis & Cytokine Release MLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1_kinase Inhibition TNF TNFα TNF->TNFR1

Figure 1: TNFα-induced signaling pathways and the point of intervention for this compound.

Toll-like Receptor (TLR) Signaling

RIPK1 also plays a crucial role in the signaling cascade initiated by the activation of TLRs, particularly TLR4 by lipopolysaccharide (LPS).[4] In this pathway, RIPK1 can contribute to the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[4] Inhibition of RIPK1 kinase activity has been shown to attenuate LPS-induced cytokine production.[7][8]

TLR4_Signaling cluster_membrane Plasma Membrane cluster_adaptors Adaptor Proteins cluster_downstream_TLR Downstream Signaling TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK_TLR IKK Complex MyD88->IKK_TLR RIPK1_TLR RIPK1 TRIF->RIPK1_TLR RIPK1_TLR->IKK_TLR MAPK_TLR MAPK RIPK1_TLR->MAPK_TLR NFkB_TLR NF-κB IKK_TLR->NFkB_TLR Cytokines_TLR Pro-inflammatory Cytokines (TNF, IL-6) MAPK_TLR->Cytokines_TLR NFkB_TLR->Cytokines_TLR Ripk1_IN_21_TLR This compound Ripk1_IN_21_TLR->RIPK1_TLR Inhibition LPS LPS LPS->TLR4 Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, PBMCs) start->cell_culture treatment Treatment with this compound (or vehicle control) cell_culture->treatment stimulation Stimulation with LPS or TNFα treatment->stimulation incubation Incubation (Time course) stimulation->incubation collection Collection of Cell Culture Supernatant incubation->collection cytokine_assay Cytokine Quantification (ELISA or Luminex) collection->cytokine_assay data_analysis Data Analysis cytokine_assay->data_analysis end End data_analysis->end

References

The Potential of Ripk1-IN-21 in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the in vivo efficacy and specific experimental protocols for Ripk1-IN-21 in autoimmune disease models are limited. This guide provides a comprehensive overview of the therapeutic potential of potent RIPK1 inhibitors in this context, drawing upon the known mechanism of RIPK1 and data from analogous, well-characterized RIPK1 inhibitors.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory and cell death pathways, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] RIPK1 functions as a molecular switch, controlling cell fate through its dual roles as a kinase and a scaffold protein.[1] Its kinase activity is a key driver of programmed cell death pathways, namely apoptosis and necroptosis, which are implicated in the pathology of numerous autoimmune disorders.[1][3]

This technical guide explores the potential of this compound, a potent RIPK1 inhibitor, in the context of autoimmune disease models. While specific in vivo data for this compound is not extensively published, its high potency suggests significant potential for therapeutic intervention.

This compound: A Potent Inhibitor of RIPK1

This compound, also identified as Compound I-5, is a potent inhibitor of RIPK1. Its primary characteristic is its low nanomolar efficacy in inhibiting RIPK1, suggesting it could be a valuable tool for dissecting the role of RIPK1 kinase activity in disease and a promising candidate for therapeutic development.[4]

CompoundTargetEC50Therapeutic Area of Interest
This compound (Compound I-5)RIPK114.8 nMNeurodegenerative, autoimmune, and inflammatory diseases[4]

The Role of RIPK1 in Autoimmune Diseases

RIPK1 is a central mediator in signaling pathways downstream of various immune receptors, including tumor necrosis factor receptor 1 (TNFR1).[2] Dysregulation of these pathways can lead to chronic inflammation and tissue damage characteristic of autoimmune diseases. The kinase activity of RIPK1 can trigger inflammatory cell death, releasing damage-associated molecular patterns (DAMPs) that further amplify the inflammatory response. Therefore, inhibiting RIPK1 kinase activity presents a targeted approach to mitigating the pathological inflammation in these conditions.

Preclinical and Clinical Data from Analogous RIPK1 Inhibitors

To understand the potential of this compound, it is informative to review the findings from other RIPK1 inhibitors that have been evaluated in autoimmune disease models and clinical trials.

GSK2982772

GSK2982772 is a selective, orally available RIPK1 inhibitor that has been investigated in several autoimmune diseases.

Table 1: Summary of Clinical Trial Findings for GSK2982772

DiseaseModel/Study PopulationKey FindingsReference
Rheumatoid Arthritis Patients with moderate to severe RADid not translate into meaningful clinical improvement at the evaluated doses. Disease activity scores were similar between the GSK2982772 and placebo groups.[5][6][5][6]
Psoriasis Patients with moderate to severe plaque psoriasisDid not result in meaningful clinical improvements despite high trough concentrations and near-complete RIPK1 target engagement in the blood.[7][7]
Ulcerative Colitis Patients with active UCThe treatment was well tolerated but did not lead to significant differences in histological disease activity or clinical efficacy compared to placebo.[8][8]
Necrostatin-1

Necrostatin-1 is a widely used tool compound that inhibits RIPK1 kinase activity and has been instrumental in elucidating the role of necroptosis in various diseases.

Table 2: Summary of Preclinical Findings for Necrostatin-1

Disease ModelKey FindingsReference
Collagen-Induced Arthritis (Mouse) Ameliorated arthritis and reduced the expression of pro-inflammatory cytokines.
Experimental Colitis (Mouse) Reduced the severity of colitis.[2]

Experimental Protocols for Evaluating RIPK1 Inhibitors in Autoimmune Disease Models

The following are detailed, representative protocols for assessing the efficacy of a potent RIPK1 inhibitor, such as this compound, in established mouse models of autoimmune diseases.

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This model is widely used to study rheumatoid arthritis.[9][10][11][12]

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (or vehicle control)

  • Standard laboratory equipment for injections and animal monitoring

Procedure:

  • Preparation of Emulsion: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization).

  • Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.

  • Treatment Administration: Begin administration of this compound or vehicle control at a predetermined dose and schedule (e.g., daily oral gavage) starting from day 21 (prophylactic) or upon the first signs of arthritis (therapeutic).

  • Arthritis Scoring: Monitor mice daily for the onset and severity of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint rigidity. The maximum score per mouse is 16.

  • Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-17) and harvest paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice

This model mimics the pathology of inflammatory bowel disease, particularly ulcerative colitis.[13][14][15][16][17]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • This compound (or vehicle control)

  • Standard laboratory equipment for animal monitoring

Procedure:

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days. Control mice receive regular drinking water.

  • Treatment Administration: Administer this compound or vehicle control daily (e.g., via oral gavage or intraperitoneal injection) starting from day 0 of DSS administration.

  • Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis: On day 8, euthanize the mice. Measure the length of the colon (a shorter colon indicates more severe inflammation). Collect colonic tissue for histological analysis of inflammation, ulceration, and immune cell infiltration, and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Imiquimod-Induced Psoriasis-like Skin Inflammation in BALB/c or C57BL/6 Mice

This model is used to study the pathogenesis of psoriasis and to screen for potential therapeutics.[18][19][20][21][22]

Materials:

  • Female BALB/c or C57BL/6 mice (8-10 weeks old)

  • 5% Imiquimod cream

  • This compound (formulated for topical or systemic administration) or vehicle control

  • Calipers for measuring skin thickness

Procedure:

  • Induction of Psoriasis-like Lesions: Shave the back of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

  • Treatment Administration: Administer this compound or vehicle control daily. This can be done topically to the inflamed skin or systemically (e.g., oral gavage), starting from the first day of imiquimod application.

  • Scoring of Skin Inflammation: Evaluate the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema, scaling, and skin thickness on a scale of 0-4.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Collect skin tissue for histological analysis (to assess epidermal thickness, acanthosis, and inflammatory cell infiltrate) and for gene expression analysis of pro-inflammatory cytokines (e.g., IL-17, IL-23). Spleen weight can also be measured as an indicator of systemic inflammation.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental designs is crucial for understanding the mechanism of action and the evaluation process for RIPK1 inhibitors.

RIPK1 Signaling Pathway Downstream of TNFR1

The following diagram illustrates the central role of RIPK1 in mediating pro-survival, apoptotic, and necroptotic signals upon TNF-α binding to its receptor, TNFR1.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival & Pro-inflammatory) TNFR1->ComplexI TRADD, TRAF2, cIAP1/2, RIPK1 NFkB NF-κB Activation ComplexI->NFkB MAPK MAPK Activation ComplexI->MAPK ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa Deubiquitination ComplexIIb Complex IIb (Necrosome) (Necroptosis) ComplexI->ComplexIIb Caspase-8 inhibition GeneExpression Pro-survival & Pro-inflammatory Gene Expression NFkB->GeneExpression MAPK->GeneExpression Caspase8_active Active Caspase-8 ComplexIIa->Caspase8_active FADD Apoptosis Apoptosis Caspase8_active->Apoptosis RIPK3 RIPK3 ComplexIIb->RIPK3 RIPK1 kinase activity MLKL MLKL RIPK3->MLKL pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->ComplexIIa Inhibits Ripk1_IN_21->ComplexIIb Inhibits

Caption: RIPK1 signaling downstream of TNFR1.

General Experimental Workflow for a RIPK1 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a novel RIPK1 inhibitor in an autoimmune disease model.

Experimental_Workflow start Start model_induction Induce Autoimmune Disease Model (e.g., CIA, DSS Colitis, Psoriasis) start->model_induction treatment Administer this compound (Prophylactic or Therapeutic) model_induction->treatment monitoring Daily Monitoring & Scoring (e.g., Arthritis Score, DAI, PASI) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology of Affected Tissues endpoint->histology biomarkers Biomarker Analysis (e.g., Serum Cytokines, MPO) endpoint->biomarkers data_analysis Data Analysis & Interpretation histology->data_analysis biomarkers->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Preclinical evaluation workflow.

Conclusion

Inhibitors of RIPK1 kinase activity hold considerable promise as a therapeutic strategy for autoimmune diseases by targeting a key node in inflammatory and cell death signaling. While specific in vivo data for the potent inhibitor this compound are not yet widely available, the established role of RIPK1 in the pathology of diseases like rheumatoid arthritis, inflammatory bowel disease, and psoriasis provides a strong rationale for its investigation. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and other novel RIPK1 inhibitors in relevant preclinical models. Further research is necessary to fully elucidate the therapeutic potential of this specific compound and to translate the preclinical findings into clinical applications for patients with autoimmune diseases.

References

Understanding the Kinase-Independent Functions of RIPK1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular fate, orchestrating a complex network of signaling pathways that control inflammation, cell survival, and programmed cell death.[1][2][3] While its kinase activity is a well-established driver of necroptosis and apoptosis, a growing body of evidence highlights the essential kinase-independent scaffolding functions of RIPK1 in cell survival and inflammation.[2][4] This guide delves into the kinase-independent effects of RIPK1, providing a framework for understanding and investigating these critical cellular processes. While specific inhibitors are in development, this document will focus on the broader understanding of RIPK1's dual roles, which is fundamental for the development of novel therapeutics targeting this multifaceted protein.

The Dichotomy of RIPK1 Function: Kinase vs. Scaffold

RIPK1's cellular functions are broadly categorized into two distinct mechanisms: its enzymatic kinase activity and its role as a protein scaffold.[2] The N-terminal kinase domain is instrumental in inducing cell death pathways, while its intermediate and C-terminal death domains act as a scaffold, bringing together various signaling molecules to initiate pro-survival and inflammatory responses.[2]

The ubiquitination status of RIPK1 is a key determinant in switching between these functions.[5][6] In the presence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 is ubiquitinated, creating a platform for the recruitment of downstream kinases that activate the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory and pro-survival genes.[5][6] Conversely, deubiquitination of RIPK1 allows for its kinase activation and the formation of cell death-inducing complexes.[5]

Quantitative Analysis of RIPK1 Functions

The following tables summarize the distinct outcomes associated with RIPK1's kinase-dependent and kinase-independent (scaffolding) functions in key cellular processes.

Cellular ProcessKinase-Dependent Role of RIPK1Kinase-Independent (Scaffold) Role of RIPK1Key References
NF-κB Activation Generally inhibitory; phosphorylation by IKKα/β at S25 suppresses kinase activity.[7]Essential for pathway activation by providing a scaffold for the assembly of the IKK complex.[4][5][4][5][7]
Apoptosis Required for RIPK1-dependent apoptosis (RDA) when cIAPs are depleted.[1][2]The scaffold function can recruit FADD and caspase-8 to form a pro-apoptotic complex (Complex IIa).[2][1][2]
Necroptosis Essential for the activation of RIPK3 and subsequent MLKL-mediated cell death.[2][8]The RHIM domain within the scaffold is crucial for the interaction with RIPK3 to form the necrosome (Complex IIb).[2][2][8]
Inflammation Promotes inflammation through the transcriptional induction of inflammatory cytokines.[9]Mediates the initial pro-inflammatory signaling cascade through NF-κB activation.[4][9][4][9]

Experimental Protocols for Dissecting Kinase-Independent Effects

Distinguishing the kinase-dependent and -independent functions of RIPK1 is crucial for targeted drug development. The following experimental approaches are commonly employed:

Genetic Models: Kinase-Dead vs. Knockout
  • Objective: To differentiate between the loss of kinase activity and the complete absence of the RIPK1 protein.

  • Methodology:

    • Kinase-Dead Mutant (e.g., Ripk1D138N/D138N or Ripk1K45A): Introduce a point mutation in the kinase domain of the Ripk1 gene. This preserves the scaffolding function of the protein while ablating its enzymatic activity.[10]

    • Knockout Model (Ripk1-/-): Complete deletion of the Ripk1 gene. This eliminates both the kinase and scaffolding functions.

    • Comparison: Phenotypic differences between kinase-dead and knockout models reveal the kinase-independent roles of RIPK1. For instance, Ripk1-/- mice exhibit embryonic lethality and severe inflammation, which is not observed in kinase-dead knock-in mice, highlighting the essential pro-survival scaffolding function of RIPK1.[5][11]

Pharmacological Inhibition vs. Genetic Knockdown
  • Objective: To compare the effects of inhibiting RIPK1 kinase activity with the complete removal of the protein.

  • Methodology:

    • Pharmacological Inhibition: Treat cells or animals with a specific RIPK1 kinase inhibitor (e.g., Necrostatin-1, GSK2982772). This blocks the kinase-dependent pathways.[4]

    • Genetic Knockdown (e.g., siRNA, shRNA): Reduce or eliminate the expression of the RIPK1 protein. This disrupts both kinase and scaffold-mediated signaling.

    • Analysis: Compare the cellular or physiological outcomes of both interventions. For example, a RIPK1 inhibitor might block necroptosis but not NF-κB activation, whereas RIPK1 knockdown would inhibit both.

Immunoprecipitation and Western Blotting
  • Objective: To analyze the composition of RIPK1-containing signaling complexes.

  • Methodology:

    • Cell Lysis: Prepare cell lysates under conditions that preserve protein-protein interactions.

    • Immunoprecipitation: Use an antibody specific to RIPK1 to pull down RIPK1 and its interacting partners.

    • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and probe with antibodies against suspected complex components (e.g., TRADD, TRAF2, FADD, Caspase-8, RIPK3) to determine the effect of kinase inhibition on complex formation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of RIPK1 in key signaling pathways and a typical experimental workflow for investigating its kinase-independent functions.

RIPK1_Signaling_Pathways cluster_TNFR1 TNFR1 Signaling cluster_ComplexI Complex I (Pro-Survival/Inflammation) cluster_CellDeath Cell Death Pathways cluster_ComplexIIa Complex IIa (Apoptosis) cluster_ComplexIIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination IKK_complex IKK Complex LUBAC->IKK_complex MAPK MAPK Activation LUBAC->MAPK NFkB NF-κB Activation IKK_complex->NFkB FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 RHIM interaction Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: RIPK1 Signaling Pathways.

Experimental_Workflow cluster_Genetic Genetic Approach cluster_Pharm Pharmacological Approach cluster_Biochem Biochemical Analysis start Hypothesis: Kinase-independent function of RIPK1 is critical for... Kinase_Dead Generate Kinase-Dead RIPK1 Mouse Model start->Kinase_Dead Inhibitor Treat Cells/Animals with RIPK1 Kinase Inhibitor start->Inhibitor Compare_Genetic Compare Phenotypes (e.g., survival, inflammation) Kinase_Dead->Compare_Genetic Knockout Generate RIPK1 Knockout Mouse Model Knockout->Compare_Genetic IP Immunoprecipitation of RIPK1 Complexes Compare_Genetic->IP Compare_Pharm Compare Cellular Outcomes (e.g., cell death, cytokine production) Inhibitor->Compare_Pharm Knockdown Perform RIPK1 Knockdown (siRNA/shRNA) Knockdown->Compare_Pharm Compare_Pharm->IP WB Western Blot for Interacting Partners IP->WB Conclusion Conclusion: Elucidation of Kinase-Independent RIPK1 Function WB->Conclusion

Caption: Experimental Workflow.

Conclusion

A thorough understanding of the kinase-independent scaffolding functions of RIPK1 is paramount for the development of safe and effective therapeutics. While inhibiting RIPK1 kinase activity can be beneficial in diseases driven by necroptosis, preserving its pro-survival scaffolding function is likely crucial to avoid unintended cytotoxicity. The experimental frameworks and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers aiming to dissect the multifaceted roles of RIPK1 and design novel therapeutic strategies that selectively target its pathological activities.

References

Methodological & Application

Application Notes and Protocols for Ripk1-IN-21: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of Ripk1-IN-21, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. This compound (also known as Compound I-5) is a potent inhibitor of RIPK1 with a reported half-maximal effective concentration (EC50) of 14.8 nM, making it a valuable tool for studying the biological functions of RIPK1 and for potential therapeutic development.[3][4]

Mechanism of Action

RIPK1 acts as a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex (Complex I), where it can initiate pro-survival signaling through the activation of NF-κB.[5][6] Alternatively, under specific cellular conditions, particularly when caspase-8 is inhibited, RIPK1 can form a cytosolic complex known as the necrosome (Complex IIb) with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).[7] The kinase activity of RIPK1 is essential for the activation of RIPK3, which in turn phosphorylates and activates MLKL, the ultimate executioner of necroptosis.[7] this compound exerts its inhibitory effect by targeting the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.

Quantitative Data

The following table summarizes the in vitro potency of this compound and provides a comparison with other known RIPK1 inhibitors.

CompoundAssay TypeCell Line/SystemIC50/EC50 (nM)Reference
This compound Necroptosis Assay-14.8[3][4]
Necrostatin-1s (Nec-1s)Necroptosis AssayHT-29~1100 (ITDRF CETSA)[8]
PK68Necroptosis AssayHuman/Mouse Cells14-22[9]
PK68In Vitro Kinase AssayRecombinant hRIPK1~90[9]
Compound 25ITDRF CETSAHT-295.0[8]
Compound 22ITDRF CETSAHT-296.5[8]

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the TNF-α signaling pathway and the point of intervention for this compound.

RIPK1_Signaling_Pathway TNF-α Signaling and Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Cell Survival & Inflammation) ComplexI->NFkB Ubiquitination RIPK1_active Activated RIPK1 (Phosphorylated) ComplexI->RIPK1_active Deubiquitination ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1_active->ComplexIIb pRIPK3 p-RIPK3 ComplexIIb->pRIPK3 RIPK1 kinase activity RIPK3 RIPK3 RIPK3->ComplexIIb pMLKL p-MLKL (Oligomerization) pRIPK3->pMLKL RIPK3 kinase activity MLKL MLKL MLKL->ComplexIIb Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1_active Inhibits Caspase8_inhibitor Caspase-8 Inhibition (e.g., zVAD-fmk) Caspase8_inhibitor->RIPK1_active

Caption: TNF-α signaling pathway leading to either NF-κB activation or necroptosis.

Experimental Protocols

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the direct inhibitory activity of this compound on recombinant RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., from Promega or BPS Bioscience)[10][11]

  • Myelin Basic Protein (MBP) substrate[10][11]

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a 2X solution of recombinant RIPK1 enzyme in kinase assay buffer.

  • Prepare a 2X solution of MBP substrate and ATP in kinase assay buffer.

  • Serially dilute this compound in DMSO and then in kinase assay buffer to create a 4X concentration series.

  • Add 5 µL of the 4X this compound dilution or vehicle (DMSO) to the wells of the 96-well plate.

  • Add 10 µL of the 2X enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prep_Reagents Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add Enzyme Solution Add_Inhibitor->Add_Enzyme Incubate1 Incubate (10 min) Add_Enzyme->Incubate1 Add_Substrate Add Substrate/ATP Solution Incubate1->Add_Substrate Incubate2 Incubate (60 min at 30°C) Add_Substrate->Incubate2 Add_ADPGlo Add ADP-Glo™ Reagent Incubate2->Add_ADPGlo Incubate3 Incubate (40 min) Add_ADPGlo->Incubate3 Add_Kinase_Detection Add Kinase Detection Reagent Incubate3->Add_Kinase_Detection Incubate4 Incubate (30 min) Add_Kinase_Detection->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro RIPK1 kinase assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[12][13]

Materials:

  • HT-29 human colorectal adenocarcinoma cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot apparatus and reagents

  • Primary antibody against human RIPK1

  • Secondary HRP-conjugated antibody

Procedure:

  • Culture HT-29 cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 60°C). Include a non-heated control.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble RIPK1 in each sample by Western blotting.

  • The binding of this compound will stabilize RIPK1, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

CETSA_Workflow Start Start Cell_Culture Culture HT-29 Cells Start->Cell_Culture Treat_Cells Treat Cells with this compound or Vehicle Cell_Culture->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Heat_Shock Apply Temperature Gradient (Heat Shock) Harvest_Cells->Heat_Shock Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to Separate Soluble and Insoluble Fractions Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze Soluble RIPK1 by Western Blot Collect_Supernatant->Western_Blot Analyze_Results Analyze Results (Thermal Shift) Western_Blot->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from induced necroptosis. HT-29 cells are a commonly used model for this purpose.[14][15]

Materials:

  • HT-29 cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Human TNF-α

  • SMAC mimetic (e.g., BV6 or SM-164)

  • Pan-caspase inhibitor (e.g., zVAD-fmk)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom, white-walled plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour.

  • Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM).

  • Include control wells with cells only, cells with vehicle, and cells with the necroptosis-inducing agents but no inhibitor.

  • Incubate the plate for 24 hours at 37°C.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percent protection for each concentration of this compound and determine the EC50 value.

Western Blot Analysis of Necroptosis Signaling

This protocol is used to confirm that this compound inhibits the necroptosis pathway by assessing the phosphorylation status of key signaling proteins.

Materials:

  • HT-29 cells

  • Complete growth medium

  • This compound, TNF-α, SMAC mimetic, zVAD-fmk

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot apparatus and reagents

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HT-29 cells in 6-well plates and grow to ~80% confluency.

  • Pre-treat the cells with this compound or vehicle for 1 hour.

  • Induce necroptosis as described in the cellular necroptosis assay.

  • After an appropriate incubation time (e.g., 6-8 hours), wash the cells with cold PBS and lyse them.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of RIPK1, RIPK3, and MLKL, as well as the loading control.

  • Incubate with the appropriate secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • A reduction in the phosphorylation of RIPK1, RIPK3, and MLKL in the presence of this compound indicates inhibition of the necroptosis signaling pathway.[16][17][18]

References

Application Notes and Protocols for Ripk1-IN-21 in a Mouse Model of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-21, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in established mouse models of sepsis. The protocols detailed below are intended to facilitate the investigation of this compound's therapeutic potential in mitigating the systemic inflammation and organ damage characteristic of this life-threatening condition.

Introduction to this compound and its Role in Sepsis

Sepsis is a dysregulated host response to infection that leads to life-threatening organ dysfunction. A key pathological feature of sepsis is the "cytokine storm," an excessive release of pro-inflammatory cytokines that drives systemic inflammation and tissue injury. RIPK1 is a critical signaling node that regulates both inflammation and programmed cell death pathways, including necroptosis. In sepsis, the activation of RIPK1 kinase activity contributes to the inflammatory cascade and cell death, making it a promising therapeutic target.

This compound, also known as ZB-R-55, is a highly potent, orally bioavailable, dual-mode inhibitor of RIPK1. It has demonstrated significant therapeutic effects in preclinical models of inflammatory diseases, including sepsis. By inhibiting the kinase activity of RIPK1, this compound can attenuate the production of inflammatory cytokines and prevent necroptotic cell death, thereby offering a potential intervention for the devastating consequences of sepsis.

Key Signaling Pathway: RIPK1-Mediated Inflammation and Necroptosis

The following diagram illustrates the central role of RIPK1 in TNF-α signaling, a key pathway in the inflammatory response during sepsis. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling that leads to inflammation and necroptosis.

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Pro-survival & Pro-inflammatory) TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB MAPK MAPK Activation Complex_I->MAPK Complex_II Complex II (Pro-death) Complex_I->Complex_II Deubiquitination Inflammation Inflammation (Cytokine Production) NFkB->Inflammation MAPK->Inflammation RIPK1_K RIPK1 Kinase Activation Complex_II->RIPK1_K RIPK3 RIPK3 RIPK1_K->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Ripk1_IN_21 This compound (ZB-R-55) Ripk1_IN_21->RIPK1_K Inhibits Acclimatization Acclimatization (1 week) Grouping Randomize into Groups (Vehicle, this compound) Acclimatization->Grouping Treatment Oral Gavage: Vehicle or this compound (10 mg/kg) Grouping->Treatment LPS_injection Intraperitoneal (i.p.) Injection: LPS (e.g., 10-20 mg/kg) Treatment->LPS_injection 1 hour post-treatment Monitoring Monitor Survival & Clinical Signs (e.g., temperature, activity) LPS_injection->Monitoring Sampling Collect Blood & Tissues (e.g., at 6, 12, 24 hours) Monitoring->Sampling Analysis Analyze Cytokines & Organ Damage Markers Sampling->Analysis Acclimatization Acclimatization (1 week) Grouping Randomize into Groups (Sham, CLP+Vehicle, CLP+this compound) Acclimatization->Grouping Treatment Oral Gavage: Vehicle or this compound (10 mg/kg) Grouping->Treatment CLP_Surgery Cecal Ligation and Puncture (CLP) Surgery Treatment->CLP_Surgery 1 hour pre-surgery Resuscitation Fluid Resuscitation (Subcutaneous Saline) CLP_Surgery->Resuscitation Monitoring Monitor Survival & Clinical Signs Resuscitation->Monitoring Sampling Collect Blood & Tissues Monitoring->Sampling Analysis Analyze Cytokines & Organ Damage Markers Sampling->Analysis

Application Notes and Protocols for Ripk1-IN-21: A Guide to Inhibiting Necroptosis in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of a wide range of human diseases, including inflammatory and neurodegenerative disorders.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[4] The execution of necroptosis is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][4][5] RIPK1 acts as a central signaling node, capable of promoting either cell survival or initiating cell death pathways like apoptosis and necroptosis.[2][6]

Ripk1-IN-21 is a potent and selective inhibitor of RIPK1 kinase activity. By targeting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis. These application notes provide a comprehensive overview of the mechanism of action of RIPK1 inhibitors and detailed protocols for their use in cell culture to study and inhibit necroptosis.

Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway

The best-characterized pathway for necroptosis induction is initiated by tumor necrosis factor (TNF) binding to its receptor, TNFR1.[5][7] This binding event leads to the formation of a membrane-bound complex known as Complex I, which primarily promotes cell survival and inflammation through the activation of NF-κB.[4][8] However, under conditions where components of Complex I are inhibited or in the absence of caspase-8 activity, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as the necrosome or Complex IIb.[2][4][8]

Within the necrosome, RIPK1 and RIPK3 interact through their RIP Homotypic Interaction Motifs (RHIMs).[2][5] This interaction leads to the phosphorylation and activation of both kinases.[9] Activated RIPK3 then phosphorylates MLKL.[1][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents, a hallmark of necrotic cell death.[4][9]

This compound, as a RIPK1 kinase inhibitor, prevents the autophosphorylation of RIPK1, a critical step for the activation of the necrosome.[4] By inhibiting RIPK1's kinase activity, the downstream phosphorylation and activation of RIPK3 and MLKL are blocked, thereby preventing the execution of necroptosis.

Necroptosis_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 binds Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I forms RIPK1 RIPK1 Complex_I->RIPK1 deubiquitination Necrosome Complex IIb (Necrosome) RIPK1->Necrosome Caspase8_inactive Caspase-8 (inactive) Caspase8_inactive->Necrosome absence of active Caspase-8 RIPK3 RIPK3 Necrosome->RIPK3 RIPK1 phosphorylates RIPK3->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 inhibits kinase activity

Figure 1: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data for RIPK1 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory concentrations of other well-characterized RIPK1 inhibitors to provide a reference for experimental design.

InhibitorTarget(s)IC50 / EC50Cell Line / Assay ConditionReference(s)
Necrostatin-1 (Nec-1)RIPK1EC50 = 494 nMTNFα-induced necroptosis in Jurkat cells[10]
GSK2982772RIPK1IC50 = 1 nMHuman RIPK1 kinase activity[10]
PK68RIPK1IC50 = 90 nMRIPK1 kinase activity[10]
ZB-R-55RIPK1IC50 = 5.7 nM (enzymatic), 0.34 nM (cellular)U937 cells stimulated with TNF, SMAC mimetic, and zVAD.fmk[11]

Experimental Protocols

The following are detailed protocols for inducing and inhibiting necroptosis in a cell culture setting.

Experimental Workflow

Experimental_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Pretreatment Pre-treat with This compound or Vehicle Cell_Seeding->Pretreatment Induction Induce Necroptosis (e.g., TNFα + z-VAD-fmk) Pretreatment->Induction Incubation Incubate Induction->Incubation Analysis Analysis Incubation->Analysis Viability Cell Viability Assay (e.g., CellTiter-Glo) Analysis->Viability Microscopy Microscopy (e.g., PI staining) Analysis->Microscopy Western_Blot Western Blot (p-RIPK1, p-MLKL) Analysis->Western_Blot End End Viability->End Microscopy->End Western_Blot->End

Figure 2: General experimental workflow for a necroptosis inhibition assay.
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and its inhibition by a RIPK1 inhibitor.

Materials:

  • HT-29 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNFα

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (or other RIPK1 inhibitor)

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Propidium Iodide (PI)

  • Hoechst 33342

Procedure:

  • Cell Seeding:

    • Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • Induction of Necroptosis:

    • Prepare a necroptosis-inducing cocktail containing human TNFα (final concentration 20 ng/mL) and z-VAD-fmk (final concentration 20 µM) in culture medium.

    • Add 100 µL of the necroptosis-inducing cocktail to the appropriate wells.

    • For control wells, add 100 µL of medium without the inducers.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for your specific experimental setup.

  • Assessment of Cell Viability (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated, non-induced control.

  • Assessment of Cell Death (PI Staining and Microscopy):

    • To visualize cell death, add Propidium Iodide (1 µg/mL) and Hoechst 33342 (1 µg/mL) to the wells.

    • Incubate for 15 minutes at 37°C.

    • Image the cells using a fluorescence microscope. PI-positive (red) cells are considered dead, while Hoechst stains the nuclei of all cells (blue).

Protocol 2: Western Blot Analysis of Necroptosis Markers

This protocol is for detecting the phosphorylation of key necroptosis proteins, RIPK1 and MLKL, to confirm the mechanism of inhibition.

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed HT-29 cells in 6-well plates and treat with this compound and necroptosis inducers as described in Protocol 1.

    • After the desired incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the levels of phosphorylated and total RIPK1 and MLKL.

Expected Results

  • Cell Viability Assays: Treatment with a necroptosis-inducing stimulus (e.g., TNFα + z-VAD-fmk) should significantly decrease cell viability. Pre-treatment with an effective concentration of this compound is expected to rescue cell viability in a dose-dependent manner.

  • Microscopy: In necroptosis-induced wells, a significant number of cells will be stained with Propidium Iodide, indicating loss of membrane integrity. This compound treatment should markedly reduce the number of PI-positive cells.

  • Western Blot Analysis: Induction of necroptosis should lead to a detectable increase in the phosphorylation of RIPK1 (at Ser166) and MLKL (at Ser358). Treatment with this compound is expected to inhibit the phosphorylation of both RIPK1 and MLKL.

Troubleshooting

IssuePossible CauseSuggestion
No induction of necroptosisCell line is not sensitive to the stimulus.Use a cell line known to be sensitive to necroptosis (e.g., L929, HT-29). Confirm the activity of TNFα and z-VAD-fmk.
High background cell deathCells are overgrown or stressed.Ensure optimal cell culture conditions and do not let cells become over-confluent.
Inconsistent resultsInconsistent cell seeding or reagent addition.Use a multichannel pipette for reagent addition and ensure a homogenous cell suspension when seeding.
This compound is not effectiveIncorrect concentration or compound instability.Perform a dose-response curve to determine the optimal concentration. Ensure proper storage and handling of the inhibitor.
No phosphorylation signal on Western blotInappropriate time point for lysis.Perform a time-course experiment to determine the peak of RIPK1 and MLKL phosphorylation. Ensure the use of phosphatase inhibitors in the lysis buffer.

Conclusion

This compound represents a valuable tool for the study of necroptosis. By specifically targeting the kinase activity of RIPK1, it allows for the elucidation of the role of this pathway in various cellular processes and disease models. The protocols provided herein offer a framework for utilizing this compound and other RIPK1 inhibitors to effectively inhibit necroptosis in cell culture, enabling further research into the therapeutic potential of targeting this cell death pathway.

References

Application Notes and Protocols: Detection of p-RIPK1 by Western Blot Following Ripk1-IN-21 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of phosphorylated Receptor-Interacting Protein Kinase 1 (p-RIPK1) by Western blot in cell culture models following treatment with a RIPK1 inhibitor, exemplified by Ripk1-IN-21. This protocol is designed to enable researchers to assess the efficacy of RIPK1 inhibitors in modulating the cellular signaling pathways involved in inflammation and cell death.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is tightly controlled by post-translational modifications, most notably phosphorylation. Phosphorylation at specific residues can either promote or inhibit RIPK1's kinase activity and subsequent signaling cascades. For instance, autophosphorylation at serine 166 (S166) is a well-established marker for the activation of RIPK1 kinase activity, a critical step in the induction of necroptosis.[3] Conversely, phosphorylation at other sites, such as serine 25 by IKKα/β, can inhibit RIPK1's death-inducing functions.[4][5]

Given its central role in pathological cell death and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of human diseases. The development of small molecule inhibitors of RIPK1, such as this compound, requires robust and reproducible methods to evaluate their on-target effects within a cellular context. Western blotting for phosphorylated RIPK1 (p-RIPK1) is a fundamental technique to determine the inhibitory potential of such compounds.

This application note details a comprehensive Western blot protocol to measure the levels of p-RIPK1 (specifically pS166) in response to cellular stimulation and treatment with this compound.

Signaling Pathway

The signaling pathway involving RIPK1 is complex, with its activation leading to divergent cellular outcomes. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I). In this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival pathways like NF-κB and MAPK.[6] However, under certain conditions, particularly when pro-survival signals are inhibited, RIPK1 can dissociate from the membrane to form a cytosolic death-inducing complex. In the absence of active Caspase-8, RIPK1 recruits RIPK3 to form the necrosome (Complex IIb), leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and execution of necroptosis.[3][5] The kinase activity of RIPK1 is essential for this process, and inhibitors like this compound are designed to block this activity.

G cluster_0 Cell Membrane cluster_1 Cytosol TNFR1 TNFR1 Complex_I Complex I (Pro-survival) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 NFkB NF-κB Activation Complex_I->NFkB MAPK MAPK Activation Complex_I->MAPK RIPK1 RIPK1 Complex_I->RIPK1 pRIPK1 p-RIPK1 (S166) RIPK1->pRIPK1 Autophosphorylation Necrosome Necrosome (Complex IIb) pRIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome pMLKL p-MLKL Necroptosis Necroptosis pMLKL->Necroptosis Necrosome->pMLKL Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 Inhibition

Figure 1: Simplified RIPK1 signaling pathway. This compound inhibits RIPK1 activation.

Experimental Workflow

The general workflow for this protocol involves cell culture, stimulation to induce RIPK1 phosphorylation, treatment with this compound, cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection.

G A 1. Cell Culture & Plating B 2. Pre-treatment with this compound A->B C 3. Stimulation to Induce p-RIPK1 (e.g., TNFα + SMAC mimetic + z-VAD-fmk) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (Western Blot) F->G H 8. Membrane Blocking G->H I 9. Primary Antibody Incubation (p-RIPK1, Total RIPK1, Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Detection (Chemiluminescence) J->K L 12. Data Analysis & Quantification K->L

Figure 2: Experimental workflow for Western blot analysis of p-RIPK1.

Experimental Protocols

Materials and Reagents
  • Cell Line: HT-29 (human colorectal adenocarcinoma) or other suitable cell line.

  • Culture Medium: McCoy's 5A (for HT-29), DMEM, or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulation Reagents:

    • Human TNFα (Tumor Necrosis Factor-alpha)

    • SMAC mimetic (e.g., Birinapant, SM-164)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Inhibitor: this compound (dissolved in DMSO)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

  • Transfer Buffer: Standard transfer buffer for wet or semi-dry transfer.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166)

    • Mouse anti-total-RIPK1

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Procedure
  • Cell Culture and Plating:

    • Culture HT-29 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment and Stimulation:

    • On the day of the experiment, remove the culture medium and replace it with fresh, serum-free medium.

    • Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

    • Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.

    • To induce necroptosis and RIPK1 phosphorylation, add a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM) to the wells.[7]

    • Incubate for the desired time period (e.g., 4-6 hours). A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis:

    • Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the protein) to new, pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Prepare samples by adding 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-RIPK1 (S166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (1:5000 to 1:10000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To detect total RIPK1 and a loading control on the same membrane, strip the membrane using a mild stripping buffer.

    • Block the membrane again and re-probe with primary antibodies for total RIPK1 and then for β-actin or GAPDH, following the steps above.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-RIPK1 band should be normalized to the intensity of the total RIPK1 band, which is then normalized to the loading control (e.g., β-actin).

Table 1: Densitometry Analysis of p-RIPK1 Levels
Treatment Groupp-RIPK1 (Arbitrary Units)Total RIPK1 (Arbitrary Units)β-actin (Arbitrary Units)Normalized p-RIPK1 / Total RIPK1Fold Change vs. Stimulated Control
Unstimulated Control50100012000.0420.05
Stimulated Control (Vehicle)850105012500.6781.00
This compound (0.1 µM)600102012300.4900.72
This compound (1 µM)250103012100.2050.30
This compound (10 µM)75101012400.0620.09

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for the detection of phosphorylated RIPK1 by Western blot, a crucial assay for evaluating the efficacy of RIPK1 inhibitors like this compound. Adherence to best practices for phosphoprotein analysis, such as the use of phosphatase inhibitors and appropriate blocking buffers, is essential for obtaining reliable and reproducible results.[8] This method will enable researchers to quantify the dose-dependent effects of novel inhibitors on a key marker of RIPK1 activation, thereby advancing the development of new therapeutics for inflammatory and cell death-related diseases.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with Ripk1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Cellular Thermal Shift Assay (CETSA) to study the engagement of the inhibitor Ripk1-IN-21 with its target protein, Receptor-Interacting Protein Kinase 1 (RIPK1).

Introduction to CETSA and RIPK1

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the binding of a ligand to its target protein within a cellular environment.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1][2] When a ligand, such as a small molecule inhibitor, binds to its target protein, it generally increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, it is possible to determine the extent of target engagement.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis. Its kinase activity is a key driver in these processes, making it a significant therapeutic target for a range of inflammatory and neurodegenerative diseases. Small molecule inhibitors that target the kinase activity of RIPK1 are of great interest in drug discovery.

This compound is a potent and selective inhibitor of RIPK1. Verifying its engagement with RIPK1 in a cellular context is crucial for understanding its mechanism of action and for preclinical development. CETSA provides a direct method to confirm this target engagement.

Data Presentation: Quantitative Analysis of RIPK1 Target Engagement

While specific CETSA data for this compound is not publicly available, the following table presents representative quantitative data for a potent RIPK1 inhibitor, "Compound 25," as characterized by CETSA. This data illustrates the typical results obtained from such an experiment and serves as a template for the analysis of this compound.

Table 1: Representative Isothermal Dose-Response CETSA Data for a RIPK1 Inhibitor (Compound 25) [1][3][4]

Compound Concentration (nM)Normalized RIPK1 Signal (% of DMSO control)
0 (DMSO)100.0
0.198.5
195.2
1055.1
10015.3
10005.8
EC50 (nM) ~5.0

Note: This data is representative and adapted from published studies on potent RIPK1 inhibitors.[1][3][4] The actual EC50 and dose-response curve for this compound would need to be determined experimentally.

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNF-alpha signaling pathway, leading to either cell survival and inflammation or programmed cell death (apoptosis and necroptosis). This compound inhibits the kinase activity of RIPK1, thereby modulating these downstream events.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFa TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation IKK Complex IKK Complex LUBAC->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Inflammation/Survival Inflammation/Survival NF-kB->Inflammation/Survival Nuclear Translocation Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Pore Formation This compound This compound This compound->RIPK1 Inhibition of Kinase Activity CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., HT-29, THP-1) Compound_Treatment 2. Compound Treatment (this compound or DMSO) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble & aggregated proteins) Cell_Lysis->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Protein_Quantification 7. Protein Quantification (e.g., Western Blot, ELISA, Mass Spec) Supernatant_Collection->Protein_Quantification Data_Analysis 8. Data Analysis (Melt Curve / ITDR Curve Generation) Protein_Quantification->Data_Analysis

References

Application Notes and Protocols for Ripk1-IN-21 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ripk1-IN-21, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in high-throughput screening (HTS) assays. The following sections detail the relevant signaling pathways, experimental workflows, and representative data for both biochemical and cell-based assays.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways involved in inflammation and cell death.[1][2][3][4][5][6][7][8] RIPK1 plays a dual role, acting as a scaffold protein in pro-survival NF-κB signaling and as an active kinase to promote programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Necroptosis is a form of regulated necrosis that is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[1][3][6][9] The kinase activity of RIPK1 is essential for the initiation of necroptosis, making it a prime therapeutic target for the development of novel inhibitors.[1][3][6][9]

This compound

This compound is a potent inhibitor of RIPK1 with a reported EC50 value of 14.8 nM.[10] This compound and others like it are valuable tools for studying the role of RIPK1 in various cellular processes and for the discovery of new therapeutic agents.

Signaling Pathways

The signaling cascades initiated by Tumor Necrosis Factor (TNF) receptor 1 (TNFR1) provide a clear example of the central role of RIPK1. Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which can lead to the activation of the pro-survival NF-κB pathway.[11] Alternatively, under conditions where components of Complex I are inhibited or modified, a switch to the formation of a death-inducing complex, known as Complex II or the necrosome, can occur.[8][11] The kinase activity of RIPK1 is crucial for the assembly and activation of the necrosome, which also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis.[1][3][8]

Ripk1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Necroptosis) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1_2->RIPK1_scaffold NFkB_Activation NF-kB Activation RIPK1_scaffold->NFkB_Activation RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Switch to pro-death signaling RIPK3 RIPK3 RIPK1_kinase->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1_kinase Inhibits

Caption: RIPK1 Signaling Pathway in Survival and Necroptosis.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify and characterize RIPK1 inhibitors like this compound. These can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of purified RIPK1. A common method is to quantify the amount of ADP produced during the kinase reaction.

Workflow for a Biochemical HTS Assay:

HTS_Biochemical_Workflow cluster_workflow Biochemical HTS Workflow Start Start Dispense_Reagents Dispense Assay Buffer, ATP, and RIPK1 Enzyme Start->Dispense_Reagents Add_Inhibitor Add this compound (or Test Compound) Dispense_Reagents->Add_Inhibitor Incubate_Reaction Incubate to Allow Kinase Reaction Add_Inhibitor->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_Reaction Measure_Signal Measure Signal (e.g., Luminescence) Stop_Reaction->Measure_Signal Analyze_Data Data Analysis (IC50 Determination) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical biochemical HTS assay for RIPK1 inhibitors.

Quantitative Data for Representative RIPK1 Inhibitors (Biochemical Assays):

CompoundAssay TypeIC50 (nM)Reference
GSK'481RIPK1 FP10[10]
GSK2982772RIPK1 FP1.0[10]
RIPA-56Kinase Activity13[10]
PK68Kinase Activity90[10]

Experimental Protocol: Transcreener® ADP² Kinase Assay

This protocol is adapted for a 384-well format and is suitable for HTS.

Materials:

  • Purified recombinant human RIPK1 enzyme

  • This compound (or other test compounds)

  • Transcreener® ADP² FP Assay Kit (contains ADP Alexa 633 Tracer, ADP² Antibody, and Stop & Detect Buffer)

  • ATP

  • Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT, 2.5 mM MnCl₂[3]

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of RIPK1 enzyme (e.g., 0.12 µM final concentration) and ATP (e.g., 50 µM final concentration) in Assay Buffer.[3]

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or control (DMSO) to the appropriate wells of the 384-well plate.

    • Initiate the kinase reaction by adding 7.5 µL of the RIPK1 enzyme and ATP solution to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Detection Mix by diluting the ADP² Antibody and ADP Alexa 633 Tracer in Stop & Detect Buffer B.[3]

    • Add 10 µL of the Detection Mix to each well to stop the reaction.

  • Incubation and Measurement: Incubate the plate at room temperature for 60 minutes, protected from light. Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assays

Cell-based assays measure the ability of an inhibitor to protect cells from necroptosis induced by a specific stimulus. These assays provide a more physiologically relevant context for evaluating inhibitor potency.

Workflow for a Cell-Based Necroptosis HTS Assay:

HTS_Cell_Based_Workflow cluster_workflow Cell-Based Necroptosis HTS Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Add_Inhibitor Add this compound (or Test Compound) Seed_Cells->Add_Inhibitor Induce_Necroptosis Induce Necroptosis (e.g., TNF-α + zVAD-fmk) Add_Inhibitor->Induce_Necroptosis Incubate Incubate Induce_Necroptosis->Incubate Measure_Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Measure_Viability Analyze_Data Data Analysis (EC50 Determination) Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell-based HTS assay for necroptosis inhibitors.

Quantitative Data for Representative RIPK1 Inhibitors (Cell-Based Assays):

CompoundCell LineNecroptosis InductionEC50 (nM)Reference
This compoundNot SpecifiedNot Specified14.8[10]
RIPA-56HT-29TSZ28[6]
RIPA-56L929TZS27[6]
GNE684Not SpecifiedCellular Necroptosis AssayPotent[6]
Nec-1sFADD-deficient Jurkat T cellsNot Specified50[6]

Experimental Protocol: Cell-Based Necroptosis Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the measurement of cell viability.

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (or other test compounds)

  • Human TNF-α

  • Smac mimetic (e.g., LCL161)

  • Pan-caspase inhibitor (e.g., zVAD-fmk)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 50 µL of fresh medium.

    • Add 50 µL of the diluted this compound or control (DMSO) to the appropriate wells and incubate for 1 hour.

  • Necroptosis Induction:

    • Prepare a 2X solution of the necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL final concentration), a Smac mimetic (e.g., 1 µM final concentration), and zVAD-fmk (e.g., 20 µM final concentration) in culture medium.[12]

    • Add 100 µL of the induction cocktail to each well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration of this compound relative to the vehicle-treated control and the necroptosis-induced control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a valuable tool for investigating the role of RIPK1 in cellular signaling and for the discovery of novel therapeutics. The protocols and data presented here provide a comprehensive guide for the implementation of this compound in high-throughput screening assays. Researchers should optimize the assay conditions based on their specific cell lines, reagent lots, and instrumentation to ensure robust and reproducible results.

References

Application Note: Validating Ripk1-IN-21 Target Engagement with In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including necroptosis and apoptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[3][4] Ripk1-IN-21 is a small molecule inhibitor designed to target the kinase activity of RIPK1, thereby blocking downstream pro-inflammatory and cell death signals.

Validating that a drug engages its intended target in a complex biological system is a crucial step in drug development. While biochemical assays can confirm binding affinity, demonstrating target engagement within tissues (in situ) provides essential information about a drug's pharmacodynamic effects.[5][6] In situ hybridization (ISH) is a powerful technique that allows for the detection and quantification of specific mRNA transcripts within the morphological context of a tissue.[7][8]

This application note provides a detailed protocol for using ISH to validate the target engagement of this compound. The principle of this assay is that successful inhibition of RIPK1 kinase activity by this compound will suppress the downstream nuclear factor-κB (NF-κB) signaling pathway, leading to a measurable reduction in the transcription of NF-κB target genes, such as tumor necrosis factor-alpha (Tnf).[1][9] By quantifying Tnf mRNA levels in diseased tissue from vehicle-treated versus this compound-treated animal models, researchers can effectively assess in vivo target engagement.

RIPK1 Signaling and Point of Inhibition

The diagram below illustrates the central role of RIPK1 in the TNF-α signaling pathway, which can lead to either cell survival and inflammation via NF-κB activation or programmed cell death (apoptosis/necroptosis). This compound acts by inhibiting the kinase activity of RIPK1, which is a critical step for the activation of the necroptosis pathway and plays a role in the inflammatory response.[10][11]

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_complex_I Complex I (Pro-survival / Inflammation) cluster_complex_II Complex II (Cell Death) TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold cIAP1/2->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination & Phosphorylation IKK IKK Complex LUBAC->IKK NFkB NF-κB Activation IKK->NFkB Tnf_mRNA Tnf mRNA (Measured by ISH) NFkB->Tnf_mRNA Transcription RIPK3 RIPK3 RIPK1_kinase->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1_kinase Inhibits

Caption: RIPK1 signaling pathway and inhibition by this compound.

Experimental Workflow for ISH-Based Target Engagement

The following diagram outlines the major steps involved in assessing this compound target engagement using in situ hybridization. The workflow begins with treating an appropriate animal model of disease and culminates in the quantitative analysis of target gene mRNA expression in the affected tissue.

ISH_Workflow start Animal Model of RIPK1-mediated Disease dosing Dosing Regimen: 1. Vehicle Control 2. This compound start->dosing tissue_collection Tissue Collection (e.g., Colon, Skin, Brain) dosing->tissue_collection fixation Fixation & Paraffin Embedding (FFPE) tissue_collection->fixation sectioning Microtome Sectioning (4-5 µm sections) fixation->sectioning ish_protocol In Situ Hybridization (ISH) - Pretreatment - Probe Hybridization - Signal Amplification/Detection sectioning->ish_protocol imaging Whole Slide Scanning or Microscopy ish_protocol->imaging analysis Image Analysis: Quantify ISH Signal per Cell/Area imaging->analysis end Data Interpretation: Assess Target Engagement analysis->end

Caption: Workflow for validating target engagement using ISH.

Quantitative Data Summary

The following table presents hypothetical data from a study evaluating this compound in a mouse model of colitis. The data demonstrates a dose-dependent reduction in Tnf mRNA signal intensity in the colonic tissue of treated animals, indicating successful target engagement.

Treatment GroupNTarget TissueMean Tnf mRNA ISH Signal (Optical Density / Area)Standard Deviation% Inhibition vs. Vehicle
Vehicle8Colon0.850.120%
This compound (10 mg/kg)8Colon0.510.0940.0%
This compound (30 mg/kg)8Colon0.240.0671.8%

Detailed Experimental Protocol

This protocol provides a method for chromogenic in situ hybridization (CISH) to detect Tnf mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Materials and Reagents

  • FFPE tissue blocks from vehicle- and this compound-treated animals

  • Positively charged microscope slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized (DI) water

  • Target retrieval solution (pH 6.0 or 9.0)[12]

  • Protease solution (e.g., Proteinase K)

  • Custom-designed locked nucleic acid (LNA) or other specific ISH probe for Tnf mRNA

  • Hybridization buffer

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution (e.g., containing bovine serum albumin)

  • Antibody against the probe label (e.g., Anti-Digoxigenin-AP conjugate)

  • Chromogenic substrate (e.g., NBT/BCIP or Fast Red)

  • Nuclear counterstain (e.g., Hematoxylin or Nuclear Fast Red)

  • Mounting medium

  • Incubator/Hybridization oven

  • Water bath

  • Slide staining jars

  • Microscope with digital camera or whole slide scanner

2. Experimental Procedure

Step 2.1: Deparaffinization and Rehydration

  • Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.

  • Bake slides at 60°C for 1 hour to adhere the tissue.[8]

  • Deparaffinize slides by immersing in xylene (2 changes, 5 minutes each).

  • Rehydrate sections through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

  • Rinse in DI water for 5 minutes.

Step 2.2: Pretreatment and Target Retrieval

  • Perform heat-induced target retrieval by incubating slides in target retrieval solution at 95-100°C for 15-30 minutes.[12] The optimal time and pH should be determined empirically.

  • Allow slides to cool to room temperature (approx. 20 minutes).

  • Rinse slides in DI water.

  • Digest the tissue with a protease solution at 37°C for 10-30 minutes. This step permeabilizes the tissue but must be optimized to avoid morphology damage.[12]

  • Wash slides in DI water to stop the protease reaction.

Step 2.3: Probe Hybridization

  • Apply the specific ISH probe (diluted in hybridization buffer) to the tissue section. Use a scrambled or non-specific probe as a negative control.

  • Cover with a coverslip to prevent evaporation.

  • Denature the probe and target mRNA by heating the slides at a specified temperature (e.g., 80°C) for 5 minutes.

  • Transfer slides to a humidified hybridization oven and incubate overnight at the probe-specific hybridization temperature (e.g., 40-55°C).

Step 2.4: Stringent Washes and Signal Detection

  • Carefully remove coverslips and wash slides in a stringent wash buffer at a high temperature (e.g., 50°C) to remove non-specifically bound probe.[8] Perform a series of washes with decreasing salt concentrations.

  • Rinse slides in an appropriate buffer (e.g., TBS-T).

  • Block non-specific antibody binding by incubating with a blocking solution for 30 minutes at room temperature.

  • Apply the enzyme-conjugated antibody (e.g., Anti-DIG-AP) and incubate for 1 hour at room temperature.

  • Wash slides thoroughly in buffer.

  • Apply the chromogenic substrate and incubate until the desired color intensity is reached. Monitor development under a microscope.

  • Stop the reaction by washing in DI water.

Step 2.5: Counterstaining, Dehydration, and Mounting

  • Lightly counterstain the nuclei with Hematoxylin or Nuclear Fast Red.

  • "Blue" the counterstain in running tap water or an appropriate buffer.

  • Dehydrate the sections through a graded ethanol series and clear in xylene.

  • Mount a coverslip using a permanent mounting medium.

3. Imaging and Quantitative Analysis

  • Scan the slides using a whole slide scanner or capture multiple high-power field images per section with a digital microscope camera.

  • Use image analysis software (e.g., QuantISH, ImageJ) to quantify the signal.[13]

  • Define regions of interest (ROIs) within the tissue (e.g., inflamed mucosa).

  • Measure the intensity of the chromogenic signal per unit area or per cell.

  • Calculate the mean signal intensity for each treatment group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine if the reduction in signal in the this compound-treated groups is statistically significant compared to the vehicle control.

In situ hybridization offers a robust and visually compelling method to confirm the in vivo target engagement of RIPK1 inhibitors like this compound. By quantifying the reduction of downstream target gene mRNA, such as Tnf, this technique provides direct evidence of the drug's pharmacodynamic activity within the complex cellular environment of diseased tissue. The detailed protocol and workflow provided herein serve as a comprehensive guide for researchers aiming to validate the efficacy of novel RIPK1-targeting therapeutics.

References

Troubleshooting & Optimization

Technical Support: Enhancing the In Vivo Solubility of Ripk1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Ripk1-IN-21 for in vivo applications. The information is presented in a question-and-answer format to address common issues encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo use?

This compound, like many small molecule kinase inhibitors, is a lipophilic compound with poor aqueous solubility. This characteristic presents a significant challenge for in vivo studies, as direct administration in aqueous vehicles like saline or phosphate-buffered saline (PBS) can lead to precipitation, causing inaccurate dosing, low bioavailability, and potential toxicity at the injection site. Overcoming this requires the use of specialized formulation strategies to ensure the compound remains solubilized in the dosing vehicle. Many promising new drugs exhibit poor solubility, making formulation a critical step in preclinical development[1][2].

Q2: What is a recommended standard vehicle for solubilizing this compound for animal studies?

A widely used and effective vehicle for solubilizing hydrophobic compounds like this compound for in vivo administration is a multi-component solvent system. A reliable starting formulation consists of a mixture of a primary organic solvent, a co-solvent, a surfactant, and an aqueous base.

One such recommended formulation is: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS [3]

This combination is designed to dissolve the compound initially and maintain its solubility upon dilution in the aqueous vehicle for injection.

Q3: My compound precipitates out of the recommended formulation. What troubleshooting steps can I take?

If you observe precipitation, several adjustments can be made to the formulation protocol. The goal is to optimize the solvent capacity of the vehicle for your specific compound concentration.

Troubleshooting StepRationaleKey Considerations
Increase Co-solvent/Surfactant Increase the percentage of PEG300 or Tween 80 while decreasing the saline percentage.Do not exceed recommended toxicity limits for excipients in your animal model. A common next step is a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation.
Gentle Warming Applying gentle heat (e.g., 37°C water bath) can help dissolve the compound.Be cautious of compound degradation at higher temperatures. Allow the solution to return to room temperature before administration to check for precipitation.
Sonication Using a bath sonicator can provide mechanical energy to break down compound aggregates and aid dissolution.Sonicate in short bursts to avoid overheating the sample.
Prepare Fresh Daily The stability of a formulation can be limited. Always prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.Avoid storing formulations, even at 4°C, unless stability has been explicitly validated.
Filter the Final Solution Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any micro-precipitates before injection.This ensures a clear, homogenous solution is administered, though it may slightly lower the final concentration if significant precipitation occurred.

Q4: What are more advanced strategies for formulating highly insoluble kinase inhibitors?

For compounds that are particularly difficult to solubilize, more advanced formulation technologies may be necessary. These approaches are often used in drug development to improve the oral bioavailability of poorly soluble drugs[4].

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipid excipients, such as oils and surfactants, to dissolve the drug. LBDDS can improve drug solubilization in the gastrointestinal tract and enhance absorption[5][6]. The conversion of a kinase inhibitor to a lipophilic salt can further increase its solubility in lipid-based vehicles by over 10-fold[7][8].

  • Amorphous Solid Dispersions (ASDs): In this technique, the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix (e.g., HPMC-AS, Copovidone)[4][9]. This amorphous form has a significantly higher apparent solubility and dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale can increase its surface area, leading to improved dissolution rates and solubility[10]. These systems can also be engineered for targeted delivery.

Experimental Protocols and Data

Table 1: Components of a Standard In Vivo Formulation
ComponentCategoryFunctionExample
Dimethyl Sulfoxide (DMSO)Organic SolventPrimary solvent to initially dissolve the hydrophobic compound.-
Polyethylene Glycol 300 (PEG300)Co-solventImproves the solvent capacity of the vehicle and helps prevent precipitation upon addition of the aqueous phase.-
Polysorbate 80 (Tween 80)SurfactantActs as a wetting agent and emulsifier to stabilize the formulation and prevent aggregation of the drug.[4]
Saline or PBSAqueous VehicleThe biocompatible carrier that makes up the bulk of the injection volume.-
Protocol: Preparation of this compound Formulation (2 mg/mL)

This protocol is based on the recommended starting formulation for a target concentration of 2 mg/mL. Adjust the initial weight of this compound based on your desired dosage (mg/kg) and the administration volume.

Materials:

  • This compound (MW: 328.32 g/mol )[3]

  • DMSO (Dimethyl Sulfoxide)

  • PEG300 (Polyethylene Glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline or PBS

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Required Amounts: For 1 mL of a 2 mg/mL final solution:

    • This compound: 2 mg

    • DMSO: 50 µL (5% of 1 mL)

    • PEG300: 300 µL (30% of 1 mL)

    • Tween 80: 50 µL (5% of 1 mL)

    • Saline: 600 µL (60% of 1 mL)

  • Initial Dissolution: Weigh 2 mg of this compound and place it in a sterile vial. Add 50 µL of DMSO. Vortex or sonicate until the compound is completely dissolved. The solution should be clear.

  • Add Co-solvent: To the DMSO solution, add 300 µL of PEG300. Mix thoroughly by vortexing until the solution is homogenous and clear.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and uniform. This step is critical for stability.

  • Final Dilution: Slowly add 600 µL of sterile saline or PBS to the mixture in a dropwise manner while vortexing. This gradual addition helps prevent the compound from precipitating.

  • Final Check: Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for in vivo administration. If it is cloudy, refer to the troubleshooting guide.

Visual Guides and Pathways

RIPK1 Signaling Pathway

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular fate, mediating signals for survival, inflammation, and programmed cell death.[11] Upon stimulation by ligands such as TNFα, RIPK1 can participate in the formation of different signaling complexes. Complex I promotes cell survival and inflammation through the activation of NF-κB.[12] Under conditions where components of Complex I are inhibited or modified, RIPK1 can transition to form Complex IIa, leading to apoptosis, or the "necrosome" (Complex IIb), which executes a form of programmed necrosis called necroptosis.[13][14] this compound is designed to inhibit the kinase activity of RIPK1, thereby blocking the pro-death signals that lead to necroptosis.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival / Inflammation) cluster_downstream_survival Downstream Survival Signaling cluster_complex_II Complex II (Pro-Death) cluster_outcome Cellular Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 Recruits cIAP cIAP1/2 TRADD->cIAP Recruits RIPK1_C1 RIPK1 TRADD->RIPK1_C1 Recruits LUBAC LUBAC TRADD->LUBAC IKK IKK Complex RIPK1_C1->IKK Ubiquitination activates MAPK MAPK Activation RIPK1_C1->MAPK RIPK1_C2 RIPK1 (de-ubiquitinated) RIPK1_C1->RIPK1_C2 De-ubiquitination (e.g., by CYLD) NFkB NF-κB Activation IKK->NFkB Gene Gene Expression (Survival & Inflammation) NFkB->Gene MAPK->Gene FADD FADD RIPK1_C2->FADD RIPK3 RIPK3 RIPK1_C2->RIPK3 Casp-8 Inactive Forms Necrosome Casp8 Pro-Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Activation MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & forms pores Inhibitor This compound Inhibitor->RIPK1_C2 Inhibits Kinase Activity

Figure 1. Simplified RIPK1 signaling cascade.
Experimental Workflow for Formulation Preparation

This workflow diagram illustrates the sequential steps for preparing a clear, injectable solution of this compound. Following this order is crucial to prevent precipitation.

G cluster_prep Preparation Steps A 1. Weigh This compound B 2. Add DMSO & Dissolve A->B C 3. Add PEG300 & Mix B->C D 4. Add Tween 80 & Mix C->D E 5. Add Saline (slowly) & Mix D->E F 6. Final Solution E->F

Figure 2. Step-by-step formulation workflow.
Troubleshooting Logic for Formulation Issues

This decision tree provides a logical path for troubleshooting when the final formulation is not a clear solution.

G start Prepare Formulation check Is the final solution completely clear? start->check good Proceed to In Vivo Administration check->good Yes troubleshoot Precipitation Observed check->troubleshoot No action1 Apply gentle warming (37°C) and/or sonication troubleshoot->action1 recheck Is solution clear now? action1->recheck action2 Re-prepare with higher % of co-solvents (PEG300) action3 Filter through 0.22µm syringe filter action2->action3 action3->good recheck->good Yes recheck->action2 No

Figure 3. Decision tree for formulation troubleshooting.

References

Technical Support Center: Optimizing Ripk1-IN-21 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Ripk1-IN-21 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key serine/threonine kinase that plays a critical role in regulating cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] this compound exerts its inhibitory effect on the kinase activity of RIPK1, thereby blocking downstream signaling events that lead to necroptotic cell death.

Q2: What is the potency of this compound?

This compound has a reported half-maximal effective concentration (EC50) of 14.8 nM.[3] The half-maximal inhibitory concentration (IC50) may vary depending on the specific assay conditions and cell type used. For comparison, other known RIPK1 inhibitors have IC50 values in the nanomolar to low micromolar range (see Table 1).

Q3: In which research areas is this compound commonly used?

Due to its role in inhibiting a key mediator of necroptosis and inflammation, this compound is primarily utilized in research related to neurodegenerative diseases, autoimmune disorders, and inflammatory conditions.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in cell-based assays.

Issue 1: No or low inhibitory effect of this compound observed.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal working concentration for your specific cell line and assay conditions.
Incorrect Assay Window Ensure that the assay is sensitive enough to detect the inhibitory effect. Optimize the concentration of the necroptosis-inducing stimulus (e.g., TNF-α, SMAC mimetic, z-VAD-FMK) to achieve a robust signal window (typically 50-80% cell death).
Cell Line Insensitivity Confirm that the chosen cell line expresses RIPK1 and is capable of undergoing necroptosis. Some cell lines may have defects in the necroptosis pathway.[4]
Inhibitor Degradation Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Incorrect Timing of Treatment Optimize the pre-incubation time with this compound before adding the necroptotic stimulus. A pre-incubation period of 30 minutes to 2 hours is a good starting point.[5]

Issue 2: High background signal or cytotoxicity observed with this compound alone.

Possible Cause Troubleshooting Step
Inhibitor Cytotoxicity Determine the maximum non-toxic concentration of this compound by treating cells with the inhibitor alone and assessing cell viability using an appropriate assay (e.g., CellTiter-Glo).
Solvent (DMSO) Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect.
Off-Target Effects At high concentrations, small molecule inhibitors can have off-target effects. Use the lowest effective concentration of this compound determined from your dose-response experiments.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments to ensure reproducible results.
Reagent Variability Use reagents from the same lot number whenever possible and prepare fresh solutions for each experiment.
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor and adding small volumes to wells.

Quantitative Data

Table 1: Potency of Various RIPK1 Inhibitors

InhibitorIC50 / EC50Assay Type / Cell Line
This compound EC50: 14.8 nM[3]Not specified
Compound 21 (ZB-R-55) IC50: 0.34 nM[6]U937 cells (TNF, SMAC mimetic, zVAD.fmk)
GSK2982772 IC50: 3.1 ng/mL[7]Cell-based assay
Compound 24 EC50: 6.77 µM[8]HT-29 cells (TSZ-induced necroptosis)
Compound 41 EC50: 68.70 µM[8]HT-29 cells (TSZ-induced necroptosis)
Nec-1s Not specifiedNot specified

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells by adding the desired concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for the optimized pre-incubation time (e.g., 1 hour).

  • Add the necroptosis-inducing agents to the wells (except for the untreated control wells).

  • Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

LDH Cytotoxicity Assay

This protocol is for a 96-well plate format to measure lactate dehydrogenase (LDH) release from damaged cells.

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • Necroptosis-inducing agents

  • LDH Cytotoxicity Assay Kit

  • Clear 96-well plates

Procedure:

  • Seed cells in a clear 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • Pre-treat the cells with this compound as described in the CellTiter-Glo protocol.

  • Add the necroptosis-inducing agents. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate for the desired treatment period.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Western Blot for Phosphorylated RIPK1 and MLKL

This protocol outlines the detection of key necroptosis markers.

Materials:

  • Cells and treatment reagents as described above

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-RIPK1 (Ser166), anti-p-MLKL (Ser358), and loading controls like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and necroptosis inducers as in the viability assays.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (p-RIPK1, p-RIPK3, p-MLKL) Complex_I->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->Complex_IIb Inhibits

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Inhibitor_Treatment Pre-treat with This compound Cell_Seeding->Inhibitor_Treatment Stimulus_Addition Add Necroptotic Stimulus Inhibitor_Treatment->Stimulus_Addition Incubation Incubate Stimulus_Addition->Incubation Assay Perform Assay Incubation->Assay Viability Cell Viability (CellTiter-Glo) Assay->Viability Cytotoxicity Cytotoxicity (LDH Assay) Assay->Cytotoxicity Western_Blot Western Blot (p-RIPK1, p-MLKL) Assay->Western_Blot End End Viability->End Cytotoxicity->End Western_Blot->End

Caption: General experimental workflow for assessing this compound activity.

References

Troubleshooting off-target effects of Ripk1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Ripk1-IN-21, a novel inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information provided is based on the known pharmacology of RIPK1 inhibitors and general principles of kinase inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is designed to be a potent and selective inhibitor of the kinase activity of RIPK1. RIPK1 is a critical signaling node that regulates multiple cellular processes, including inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[1][2] By inhibiting the kinase function of RIPK1, this compound is intended to block the downstream signaling pathways that lead to necroptosis and inflammation.[2][3]

Q2: What are the potential off-target effects of kinase inhibitors like this compound?

Kinase inhibitors, despite being designed for a specific target, can sometimes interact with other kinases or proteins, leading to off-target effects.[4][5] This is often due to the conserved nature of the ATP-binding pocket across the kinome.[4][5] Potential off-target effects can manifest as unexpected cellular phenotypes, toxicity, or a lack of desired effect. For some RIPK1 inhibitors, off-target effects have been noted, such as the inhibition of indoleamine 2,3-dioxygenase (IDO) by Necrostatin-1.[6] It is crucial to experimentally validate the selectivity of any new inhibitor.

Q3: My cells are undergoing apoptosis even with this compound treatment. Why is this happening?

While this compound is designed to inhibit RIPK1's kinase-dependent pro-death signaling, RIPK1 also has a kinase-independent scaffolding function that can promote cell survival by activating the NF-κB pathway.[7][8] In certain cellular contexts, complete inhibition of RIPK1 kinase activity might shift the balance towards apoptosis, especially if pro-apoptotic stimuli are present.[9][10] Additionally, off-target inhibition of other survival kinases could also contribute to this observation.

Q4: I am not observing the expected anti-inflammatory effect. What could be the reason?

Several factors could contribute to this:

  • Cell-type specific signaling: The role of RIPK1 in inflammation can be cell-type dependent.[11] The inflammatory response in your specific experimental model might be driven by pathways that are not solely dependent on RIPK1 kinase activity.

  • Alternative inflammatory pathways: Inflammation can be triggered by numerous signaling pathways. Your stimulus might be activating parallel pathways that bypass the need for RIPK1 kinase function.

  • Compound stability and dosage: Ensure the inhibitor is stable under your experimental conditions and used at an effective concentration.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Experimental Workflow for Troubleshooting Off-Target Effects

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Target Engagement & Dose Response cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Mechanistic Validation cluster_4 Phase 5: Conclusion A Unexpected Phenotype Observed (e.g., increased cell death, no efficacy) B Confirm Target Engagement (e.g., Western blot for p-RIPK1) A->B C Perform Dose-Response Curve B->C D Kinome-wide Selectivity Screen (Biochemical or Cellular) C->D If phenotype persists at low concentrations F Use Structurally Unrelated Inhibitor C->F If phenotype is unexpected E Validate Hits with Orthogonal Assays D->E J Off-Target Effect Identified E->J Confirmed Off-Target G Genetic Knockdown/Knockout of RIPK1 F->G H Rescue Experiment with WT vs. Kinase-Dead RIPK1 G->H I On-Target Effect Confirmed H->I Phenotype rescued H->J Phenotype not rescued

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Detailed Methodologies

Confirming On-Target Activity

Issue: Uncertainty whether this compound is inhibiting RIPK1 in your system.

Protocol: Western Blot for Phospho-RIPK1

  • Cell Treatment: Plate cells and treat with your stimulus of interest (e.g., TNFα + z-VAD-fmk to induce necroptosis) in the presence of a dose range of this compound or a vehicle control.

  • Lysis: After the desired incubation time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated RIPK1 (e.g., Ser166).[9] Subsequently, probe with a secondary antibody.

  • Detection: Visualize bands using a chemiluminescence detection system.

  • Analysis: A decrease in the phospho-RIPK1 signal with increasing concentrations of this compound confirms on-target engagement. Reprobe the membrane for total RIPK1 and a loading control (e.g., GAPDH) for normalization.

Assessing Kinase Selectivity

Issue: Suspected off-target effects are confounding your results.

Protocol: Kinase Profiling Service

To broadly assess the selectivity of this compound, it is recommended to use a commercial kinase profiling service. These services typically perform biochemical assays that measure the inhibitory activity of a compound against a large panel of purified kinases.

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Screening: The service will perform in vitro kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of your compound. A common initial screen is performed at a single high concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel. Significant inhibition of kinases other than RIPK1 indicates potential off-targets.

  • Follow-up: For any identified off-target hits, it is crucial to determine the IC50 value to understand the potency of inhibition.

Validating Off-Target Effects

Issue: A potential off-target has been identified and needs to be validated in your cellular model.

Protocol: Genetic Knockdown/Knockout

This approach helps to determine if the observed phenotype is due to the inhibition of RIPK1 or an off-target.

  • Gene Silencing: Use siRNA or shRNA to specifically knock down the expression of RIPK1 in your cells. Alternatively, use CRISPR/Cas9 to generate a stable RIPK1 knockout cell line.

  • Verification: Confirm the reduction or absence of RIPK1 protein expression by Western blot.

  • Phenotypic Assay: Perform your primary assay with the RIPK1-deficient cells.

  • Analysis:

    • If the phenotype in the RIPK1-deficient cells mimics the effect of this compound, it suggests the effect is on-target.

    • If the phenotype is not replicated in the RIPK1-deficient cells, it points towards a potential off-target effect of the inhibitor.[12]

Quantitative Data Summary

The following tables provide illustrative data based on known RIPK1 inhibitors to serve as a benchmark for evaluating this compound.

Table 1: In Vitro Potency of Select RIPK1 Inhibitors

CompoundRIPK1 IC50 (nM)Cellular EC50 (nM) (Necroptosis Assay)
This compound (Hypothetical) [Enter Your Data] [Enter Your Data]
Necrostatin-1 (Nec-1)~180~490
GSK'414~0.9~3.1
GSK'157~0.6~6.8

Data is compiled for illustrative purposes and may vary based on assay conditions.

Table 2: Illustrative Kinase Selectivity Profile

Kinase% Inhibition @ 1 µM this compound (Hypothetical)
RIPK1 >95%
PERK[Enter Your Data]
RIPK2[Enter Your Data]
RIPK3[Enter Your Data]
SRC[Enter Your Data]
LCK[Enter Your Data]

This table should be populated with data from a broad kinase screen. Some PERK inhibitors have been shown to also target RIPK1.[4][13]

Signaling Pathways

RIPK1 Signaling Hub

RIPK1 is a key regulator of cell fate, participating in both survival and death pathways.[1] Upon stimulation by ligands such as TNFα, RIPK1 can be recruited to different protein complexes that determine the cellular outcome.[14]

G cluster_0 Cell Survival & Inflammation cluster_1 Cell Death NFkB NF-κB Activation MAPK MAPK Activation ComplexI Complex I (Scaffold Function) ComplexI->NFkB ComplexI->MAPK Apoptosis Apoptosis Necroptosis Necroptosis ComplexIIa Complex IIa (Apoptosome) ComplexIIa->Apoptosis ComplexIIb Complex IIb (Necrosome) ComplexIIb->Necroptosis TNFR1 TNFR1 Stimulation RIPK1 RIPK1 TNFR1->RIPK1 RIPK1->ComplexI Ubiquitination RIPK1->ComplexIIa Kinase Activity RIPK1->ComplexIIb Kinase Activity

Caption: Simplified diagram of RIPK1's central role in cell survival and death pathways.

References

Technical Support Center: Ripk1-IN-21 Application in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Ripk1-IN-21 in primary cell experiments.

Troubleshooting Guide

High Cell Death Observed After this compound Treatment

Question: I am observing a high level of cell death in my primary cell culture after treating with this compound. How can I reduce this toxicity?

Answer: High cell death is a common issue when working with inhibitors in primary cells. Here are several steps you can take to troubleshoot and minimize the toxicity of this compound:

  • Optimize this compound Concentration: The toxicity of RIPK1 inhibitors is often dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits RIPK1 kinase activity without causing excessive cell death.

    • Recommendation: Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess both the inhibition of RIPK1 activity (e.g., by measuring phosphorylation of downstream targets like MLKL) and cell viability (e.g., using an MTT or LDH assay).[1]

  • Co-treatment with a Pan-Caspase Inhibitor: Inhibition of RIPK1 kinase activity can sometimes shift the cellular signaling towards apoptosis, a form of programmed cell death mediated by caspases.[2][3] Co-treatment with a pan-caspase inhibitor, such as zVAD-fmk, can help mitigate this effect.

    • Recommendation: Based on literature, a working concentration of 20-50 µM for zVAD-fmk is often used in cell culture experiments.[4][5] It is advisable to perform a titration to find the optimal concentration for your specific primary cell type.

  • Control for Culture Conditions: The health and density of primary cells, as well as culture conditions like serum concentration, can influence their sensitivity to inhibitors.

    • Recommendation: Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Avoid overly confluent or sparse cultures. If using serum-free media, be aware that this can sometimes induce stress and sensitize cells to necroptosis.[6]

  • Monitor Biomarkers of Necroptosis and Apoptosis: To understand the mechanism of cell death, it is helpful to measure key biomarkers.

    • Recommendation: Assess the phosphorylation of RIPK1 (p-RIPK1), RIPK3 (p-RIPK3), and MLKL (p-MLKL) as markers of necroptosis activation.[6][7][8] Concurrently, measure markers of apoptosis such as cleaved caspase-3 and PARP. This will help you determine if the observed cell death is due to on-target necroptosis inhibition leading to apoptosis or off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a crucial role in regulating inflammation and programmed cell death pathways, including necroptosis and apoptosis.[9] The kinase activity of RIPK1 is essential for the induction of necroptosis.[10] this compound works by binding to the kinase domain of RIPK1, thereby preventing its phosphorylation and activation, which in turn blocks the downstream signaling cascade that leads to necroptotic cell death.

Q2: Why am I seeing toxicity with this compound if it's supposed to be an inhibitor of cell death?

A2: This is a critical point. While this compound inhibits necroptosis, the cellular signaling network is complex. RIPK1 also has a scaffolding function that is independent of its kinase activity and is involved in pro-survival signaling through the NF-κB pathway.[10][11] By inhibiting the kinase activity of RIPK1, the balance can sometimes shift towards apoptosis, another form of programmed cell death, especially if pro-apoptotic signals are present.[2][3] This is why co-treatment with a caspase inhibitor can be beneficial.

Q3: What are the recommended starting concentrations for this compound in primary cells?

A3: The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental conditions. As a general starting point, you can refer to the table below which summarizes concentrations of RIPK1 inhibitors used in various cell lines and primary cells from the literature. A thorough dose-response study is always recommended for your specific primary cells.

Q4: How long should I incubate my primary cells with this compound?

A4: The optimal incubation time will vary depending on the experimental goal and the cell type. For necroptosis inhibition assays, pre-incubation with the inhibitor for 30 minutes to 2 hours before inducing necroptosis is common. For longer-term experiments, continuous exposure may be necessary, but this also increases the risk of toxicity. It is advisable to perform a time-course experiment to determine the shortest effective incubation time.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed to be a selective inhibitor, like most small molecules, it may have off-target effects, particularly at higher concentrations. It is important to include proper controls in your experiments to account for this possibility. This can include using a negative control compound that is structurally similar but inactive, and testing the effect of the inhibitor in a RIPK1-deficient cell line, if available.

Data Presentation

Table 1: Recommended Starting Concentrations for RIPK1 Inhibitors in Cell Culture

InhibitorCell TypeConcentration RangeObservationReference
Necrostatin-1C2C12 cells50 µMDecreased Annexin V+/PI+ cells[4]
Necrostatin-1sPrimary MacrophagesNot specifiedInhibited LPS-induced events[8]
This compoundNot specifiedNot specifiedPotent EC50 of 14.8 nM in biochemical assaysNot available in search results
zVAD-fmkC2C12 cells50 µMDecreased Annexin V+/PI+ cells[4]
zVAD-fmkL929 cells20 µMUsed to induce necroptosis with TNF-α[12]
zVAD-fmkNIT-1 and INS-1 cellsNot specifiedDid not prevent TNFα-induced cell death[2]

Note: This table provides a general guideline. The optimal concentration for this compound must be determined empirically for each primary cell type and experimental setup.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
  • Cell Plating: Plate primary cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to start with is 10 nM, 100 nM, 1 µM, 5 µM, and 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[1]

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the IC50 for toxicity. The optimal working concentration should be well below this value while still showing effective inhibition of RIPK1.

Protocol 2: Western Blot for Assessing RIPK1 Pathway Activation
  • Cell Lysis: After treatment with this compound and/or a necroptosis-inducing stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-RIPK1 (Ser166), p-MLKL (Ser358), total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6][7]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the levels of phosphorylated and total proteins. A decrease in the p-RIPK1/total RIPK1 and p-MLKL/total MLKL ratios upon this compound treatment indicates successful target engagement.

Mandatory Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling Pathways cluster_complex_i Complex I (Pro-survival) cluster_complex_iia Complex IIa (Apoptosis) cluster_complex_iib Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1_scaffold Ubiquitination NFkB NF-κB Activation RIPK1_scaffold->NFkB RIPK1_apoptosis RIPK1 RIPK1_scaffold->RIPK1_apoptosis De-ubiquitination FADD_a FADD RIPK1_apoptosis->FADD_a RIPK1_kinase RIPK1 (Kinase) RIPK1_apoptosis->RIPK1_kinase Caspase-8 inhibition Caspase8_a Caspase-8 FADD_a->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis RIPK3 RIPK3 RIPK1_kinase->RIPK3 p MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1_kinase

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Troubleshooting_Workflow Troubleshooting High Cell Death with this compound Start High Cell Death Observed Concentration Optimize this compound Concentration Start->Concentration Caspase_Inhibitor Co-treat with zVAD-fmk Concentration->Caspase_Inhibitor Toxicity still high Resolved Toxicity Minimized Concentration->Resolved Toxicity resolved Culture_Conditions Check Culture Conditions Caspase_Inhibitor->Culture_Conditions Toxicity still high Caspase_Inhibitor->Resolved Toxicity resolved Biomarkers Analyze Cell Death Biomarkers Culture_Conditions->Biomarkers Toxicity still high Culture_Conditions->Resolved Toxicity resolved Biomarkers->Resolved Mechanism identified and addressed Further_Analysis Further Analysis/ Consult Literature Biomarkers->Further_Analysis Mechanism unclear

Caption: A logical workflow for troubleshooting this compound toxicity in primary cells.

References

Technical Support Center: Optimizing Delivery of Ripk1-IN-21 to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Ripk1-IN-21 to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to CNS delivery?

PropertyValueSource
Molecular Weight 328.32 g/mol [1]
Formula C18H16N4O2[1]
EC50 14.8 nM[2]

Q2: What is the mechanism of action of this compound?

A2: this compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key signaling protein involved in inflammation and programmed cell death pathways, including necroptosis.[3][4] By inhibiting the kinase activity of RIPK1, this compound can potentially reduce neuroinflammation and cell death in various CNS disorders.

Q3: What are the primary challenges in delivering this compound to the CNS?

A3: The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[5] Factors that can limit the CNS penetration of small molecules like this compound include:

  • Efflux by transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are major efflux transporters at the BBB that can actively pump xenobiotics back into the bloodstream.[6]

  • Physicochemical properties: Poor lipid solubility (low logP) and a large polar surface area (high TPSA) can hinder passive diffusion across the BBB.

  • Metabolism: The compound may be metabolized in the periphery or at the BBB, reducing the concentration that reaches the CNS.

Troubleshooting Guides

Problem 1: Low brain-to-plasma concentration ratio of this compound in preclinical models.

Possible Cause Troubleshooting Step
High efflux by P-gp/BCRP Co-administer with a known P-gp/BCRP inhibitor (e.g., verapamil, elacridar) in an in vitro BBB model or in vivo study to assess if brain penetration improves. This can help determine if this compound is a substrate for these transporters.
Poor passive permeability If the logP is low and TPSA is high, consider formulation strategies to increase lipophilicity, such as encapsulation in lipid-based nanoparticles.[7]
Rapid peripheral metabolism Conduct pharmacokinetic studies to determine the half-life of this compound in plasma. If it's rapidly cleared, consider alternative routes of administration (e.g., intracerebroventricular) for initial proof-of-concept studies, or chemical modification to improve metabolic stability.[8]

Problem 2: High variability in CNS concentration between individual animals.

Possible Cause Troubleshooting Step
Inconsistent dosing Ensure accurate and consistent administration of the compound. For oral gavage, verify the correct placement of the gavage needle. For intravenous injections, ensure the full dose is delivered into the vein.
Genetic variability in transporters Different rodent strains can have varying expression levels of efflux transporters. Ensure that the same inbred strain is used for all experiments to minimize genetic variability.
Differences in BBB integrity In disease models, the integrity of the BBB can be compromised to varying degrees. Assess BBB permeability in your model using a tracer molecule (e.g., Evans blue or sodium fluorescein) to correlate with this compound brain levels.

Experimental Protocols

1. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol provides a general method for assessing the permeability of this compound across a cell-based in vitro BBB model.

  • Cell Culture:

    • Co-culture brain endothelial cells (like primary porcine brain endothelial cells or the hCMEC/D3 cell line) on the apical side of a Transwell insert and astrocytes on the basolateral side of the well.[9][10]

    • Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

  • Permeability Assay:

    • Replace the medium in the apical (donor) chamber with a medium containing a known concentration of this compound.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.

2. In Vivo Microdialysis for Measuring Unbound Brain Concentration

This protocol outlines the key steps for performing in vivo microdialysis in rodents to measure the unbound concentration of this compound in the brain extracellular fluid.[11]

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula into the brain region of interest (e.g., striatum, hippocampus).

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).

    • Collect dialysate samples at regular intervals.

    • Analyze the concentration of this compound in the dialysate using a highly sensitive analytical method.

3. Brain Homogenate Method for Total Brain Concentration

This method is used to determine the total concentration of this compound in the brain tissue.[12]

  • Sample Collection:

    • Administer this compound to the animal and euthanize at a specific time point.

    • Perfuse the animal with saline to remove blood from the brain vasculature.

    • Excise the brain and weigh it.

  • Homogenization and Extraction:

    • Homogenize the brain tissue in a suitable buffer.

    • Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the brain matrix.

    • Analyze the concentration of this compound in the extracted sample by LC-MS/MS.

  • Calculation:

    • The total brain concentration is typically expressed as nanograms of drug per gram of brain tissue (ng/g).

Visualizations

RIPK1_Signaling_Pathway cluster_complex_I Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination Complex_I Complex I (Pro-survival) RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necroptosis) RIPK1->Complex_IIb NF_kB NF-κB Activation Complex_I->NF_kB FADD FADD Complex_IIa->FADD Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 Inhibits kinase activity

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

CNS_Delivery_Workflow Start Start: This compound Candidate Physicochem Physicochemical Characterization (logP, TPSA, Solubility) Start->Physicochem In_Vitro_BBB In Vitro BBB Model (e.g., Transwell Assay) Physicochem->In_Vitro_BBB Papp Determine Papp In_Vitro_BBB->Papp In_Vivo_PK In Vivo Pharmacokinetics (Plasma) Papp->In_Vivo_PK Papp > threshold Optimize Optimize Formulation or Structure Papp->Optimize Papp < threshold Brain_Homogenate Brain Homogenate Analysis (Total Brain Conc.) In_Vivo_PK->Brain_Homogenate Microdialysis In Vivo Microdialysis (Unbound Brain Conc.) Brain_Homogenate->Microdialysis Kp_uu Calculate Kp,uu Microdialysis->Kp_uu Efficacy_Study CNS Efficacy Study in Disease Model Kp_uu->Efficacy_Study Kp,uu > threshold Kp_uu->Optimize Kp,uu < threshold

Caption: Experimental workflow for optimizing CNS delivery of this compound.

Troubleshooting_Flowchart Start Low Brain:Plasma Ratio of this compound Is_Efflux_Substrate Is it a substrate for P-gp/BCRP? Start->Is_Efflux_Substrate Co_administer Co-administer with efflux inhibitor Is_Efflux_Substrate->Co_administer Uncertain Check_Permeability Assess passive permeability (logP, TPSA) Is_Efflux_Substrate->Check_Permeability No Improved Brain concentration improved? Co_administer->Improved Yes_Efflux Yes: Efflux is a major issue Improved->Yes_Efflux Yes No_Efflux No: Efflux is not the primary issue Improved->No_Efflux No No_Efflux->Check_Permeability Poor_Permeability Is permeability poor? Check_Permeability->Poor_Permeability Optimize_Formulation Optimize formulation (e.g., nanoparticles) Poor_Permeability->Optimize_Formulation Yes Check_Metabolism Assess metabolic stability Poor_Permeability->Check_Metabolism No

Caption: Troubleshooting flowchart for low CNS penetration of this compound.

References

Addressing batch-to-batch variability of Ripk1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ripk1-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the use of this inhibitor in their experiments, with a particular focus on tackling batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a crucial regulator of cellular signaling pathways that control inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[2][3] this compound functions by binding to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation. This inhibition can block the downstream signaling cascades that lead to inflammatory cytokine production and cell death, making it a valuable tool for studying and potentially treating inflammatory and neurodegenerative diseases.[4]

Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors, including:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which, while chemically identical, can have different physical properties such as solubility and dissolution rate.[5]

  • Impurities: Variations in the synthesis and purification processes can lead to the presence of different types or levels of impurities. These can include starting materials, byproducts, or residual solvents.

  • Amorphous Content: The ratio of crystalline to amorphous material can differ between batches, affecting stability and solubility.[5]

  • Degradation: Improper storage or handling can lead to degradation of the compound.

Q3: How can I assess the quality and consistency of my this compound batches?

Several analytical techniques can be employed to assess the quality of your inhibitor:[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

  • Powder X-ray Diffraction (PXRD): To identify the polymorphic form of the solid compound.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and identify different solid forms.

Troubleshooting Guides

Issue: Reduced or no inhibitory activity of a new batch of this compound.

Possible Cause 1: Incorrect concentration due to poor solubility.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of the new batch in your chosen solvent. Prepare a stock solution and visually inspect for any undissolved particles. Use a spectrophotometer to determine the concentration of a diluted sample and compare it to the expected value.

    • Sonication/Vortexing: Ensure the compound is fully dissolved by sonicating or vortexing the stock solution.

    • Fresh Solvent: Use fresh, high-purity solvent to prepare your solutions.

Possible Cause 2: Compound degradation.

  • Troubleshooting Steps:

    • Storage Conditions: Confirm that the inhibitor has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture).

    • Analytical Confirmation: If possible, re-analyze the compound's purity via HPLC to check for degradation products.

Possible Cause 3: Inactive batch.

  • Troubleshooting Steps:

    • In Vitro Kinase Assay: Perform an in vitro kinase assay using recombinant RIPK1 to directly assess the inhibitory activity of the new batch. Compare the IC50 value to that of a previous, functional batch.

    • Cell-Based Assay: Use a well-established cell-based assay, such as TNF-α induced necroptosis in a sensitive cell line (e.g., HT-29), to compare the potency (EC50) of the new batch with a previous one.

Issue: Increased off-target effects or cellular toxicity with a new batch.

Possible Cause: Presence of cytotoxic impurities.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the purity of the new batch using HPLC and MS to identify any potential impurities that are not present in previous batches.

    • Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration of the new batch and compare it to previous batches.

    • Control Experiments: Include appropriate controls in your experiments, such as vehicle-only treated cells and cells treated with a known cytotoxic agent, to differentiate between on-target and off-target toxicity.

Data Presentation

The following tables present hypothetical data from three different batches of this compound to illustrate potential variability.

Table 1: Physicochemical Properties of this compound Batches

ParameterBatch ABatch BBatch C
Purity (by HPLC) 99.5%97.2%99.8%
Major Impurity 0.3% (Impurity X)1.8% (Impurity Y)0.1% (Impurity X)
Solubility in DMSO 50 mg/mL42 mg/mL55 mg/mL
Polymorphic Form Form IForm IIForm I

Table 2: In Vitro and Cellular Activity of this compound Batches

AssayBatch ABatch BBatch C
RIPK1 Kinase Assay (IC50) 15.2 nM25.8 nM14.9 nM
HT-29 Necroptosis Assay (EC50) 22.5 nM45.1 nM21.8 nM
Cellular Toxicity (CC50) > 10 µM5.2 µM> 10 µM

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Protocol 1: Determination of this compound Purity by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound from each batch in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • HPLC System Setup: Use a C18 reverse-phase column. Set the flow rate to 1 mL/min and the detection wavelength to an appropriate value based on the UV absorbance spectrum of this compound.

  • Injection and Analysis: Inject 10 µL of each sample. Record the chromatogram and integrate the peak areas.

  • Purity Calculation: Calculate the purity of each batch by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: In Vitro RIPK1 Kinase Assay
  • Reagents: Recombinant human RIPK1 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., myelin basic protein).

  • Inhibitor Preparation: Prepare a serial dilution of this compound from each batch in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the RIPK1 enzyme, substrate, and kinase buffer.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value for each batch.

Protocol 3: Cellular Necroptosis Assay in HT-29 Cells
  • Cell Culture: Culture HT-29 cells in a suitable medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with a serial dilution of this compound from each batch for 1 hour.

    • Induce necroptosis by adding TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and determine the EC50 value for each batch.

Visualizations

RIPK1_Signaling_Pathway cluster_complex_I Complex I TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 LUBAC LUBAC RIPK1->LUBAC Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb IKK_complex IKK Complex LUBAC->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammation Inflammation NF_kB->Inflammation Caspase8 Caspase-8 Caspase8->Complex_IIa FADD FADD FADD->Complex_IIa Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK3 RIPK3 RIPK3->Complex_IIb MLKL MLKL MLKL->Complex_IIb Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 Inhibits

Caption: Simplified RIPK1 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch Check_Solubility 1. Check Solubility & Concentration Start->Check_Solubility Check_Storage 2. Verify Storage Conditions Check_Solubility->Check_Storage Solubility OK Contact_Supplier Contact Supplier for Replacement/Support Check_Solubility->Contact_Supplier Poor Solubility Purity_Analysis 3. Perform Purity Analysis (HPLC, MS) Check_Storage->Purity_Analysis Storage OK Check_Storage->Contact_Supplier Improper Storage In_Vitro_Assay 4. Conduct In Vitro Kinase Assay (IC50) Purity_Analysis->In_Vitro_Assay Purity OK Purity_Analysis->Contact_Supplier Low Purity/ Impurities Cell_Assay 5. Perform Cell-Based Assay (EC50) In_Vitro_Assay->Cell_Assay IC50 OK In_Vitro_Assay->Contact_Supplier High IC50 Problem_Identified Problem Identified Cell_Assay->Problem_Identified EC50 OK Cell_Assay->Contact_Supplier High EC50

Caption: Troubleshooting workflow for batch variability.

Logical_Relationship Batch_Variability Batch-to-Batch Variability Causes Potential Causes Batch_Variability->Causes Consequences Experimental Consequences Batch_Variability->Consequences Solutions Solutions Batch_Variability->Solutions Polymorphism Polymorphism Causes->Polymorphism Impurities Impurities Causes->Impurities Degradation Degradation Causes->Degradation Inconsistent_Activity Inconsistent Activity Consequences->Inconsistent_Activity Off_Target_Effects Off-Target Effects Consequences->Off_Target_Effects QC_Testing Quality Control Testing Solutions->QC_Testing Standardized_Protocols Standardized Protocols Solutions->Standardized_Protocols

Caption: Causes and solutions for batch variability.

References

How to control for vehicle effects with Ripk1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-21. The focus is on identifying and controlling for potential vehicle-induced effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling for vehicle effects important?

This compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways like necroptosis.[1][2] In preclinical research, this compound is often dissolved in a vehicle for administration in both in vitro and in vivo models. The vehicle itself can have biological effects, which may be mistaken for the activity of the inhibitor. Therefore, appropriate vehicle controls are essential to ensure that the observed effects are solely attributable to this compound.

Q2: What are the common vehicles used for RIPK1 inhibitors like this compound?

Due to the hydrophobic nature of many kinase inhibitors, a combination of solvents is often required to achieve a suitable concentration for dosing.[3] Common vehicles for RIPK1 inhibitors include:

  • Aqueous-based:

    • Saline with a solubilizing agent like Captisol® (sulfobutylether-β-cyclodextrin or SBE-β-CD).

    • Phosphate-buffered saline (PBS).

  • Organic solvent-based mixtures:

    • Dimethyl sulfoxide (DMSO) diluted with saline or corn oil.

    • Polyethylene glycol (PEG300/400), often in combination with Tween-80 and saline.

For a similar compound, RIPK1-IN-4, successful formulations include 10% DMSO in 90% (20% SBE-β-CD in Saline) and 10% DMSO in 90% corn oil.[4]

Q3: What are the potential confounding effects of common vehicles?

Several commonly used vehicles can exert their own biological effects, which can interfere with the interpretation of experimental results:

  • DMSO: Can have anti-inflammatory and neuroprotective effects at higher concentrations. It can also cause motor impairment in animal models.[5]

  • PEG-400 and Propylene Glycol: Have been associated with neuromotor toxicity in mice.[5]

  • Tween-80: Can cause allergic reactions in some animal models.

  • Cyclodextrins: While generally considered safe, they can have their own biological activities.

It is crucial to select a vehicle that is inert at the concentration used in your experiment.

Troubleshooting Guide

Problem: I am observing unexpected or inconsistent results in my vehicle control group.

This is a common issue that can arise from the biological activity of the vehicle itself or from issues with the formulation.

Possible Causes and Solutions:

  • Vehicle-Induced Toxicity or Biological Activity:

    • Solution: Conduct a pilot study with the vehicle alone to assess its effects on the endpoints of interest. This may include behavioral assessments, measurement of inflammatory markers, or cell viability assays. If the vehicle shows activity, consider reducing its concentration or selecting an alternative vehicle.

  • Poor Solubility or Stability of this compound in the Vehicle:

    • Solution: Ensure that this compound is fully dissolved in the vehicle. Sonication or gentle heating may aid dissolution.[4] Visually inspect the formulation for any precipitation before each use. It is also advisable to prepare fresh formulations regularly to avoid degradation. The stability of the compound in the chosen vehicle should be determined.

  • Route of Administration:

    • Solution: The route of administration can influence the tolerability of the vehicle. For example, some vehicles that are well-tolerated orally may cause irritation when administered intraperitoneally. Consult the literature for recommended administration routes for similar compounds and vehicles.

Data Presentation: Vehicle Selection for this compound

Vehicle CompositionMaximum Recommended ConcentrationCommon Administration RoutesPotential Issues
10% DMSO, 90% Saline10% DMSOIV, IP, OralPotential for DMSO-induced biological effects.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineVariesOral, IPComplex formulation, potential for toxicity from individual components.[5]
10% DMSO, 90% Corn OilVariesOral, SCCan be slow to absorb, may cause local irritation.
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline20-40% SBE-β-CDIV, IP, OralGenerally well-tolerated, can improve solubility of hydrophobic compounds.

Experimental Protocols

Protocol: Assessing Vehicle Effects in a Mouse Model of Inflammation

This protocol outlines a general procedure to evaluate the potential effects of a vehicle in a mouse model of TNF-α-induced systemic inflammatory response syndrome (SIRS), a model where RIPK1 inhibitors have shown efficacy.[6]

Materials:

  • This compound

  • Selected Vehicle (e.g., 10% DMSO in 90% Saline)

  • Recombinant mouse TNF-α

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile saline

  • Cytokine ELISA kits (e.g., for IL-6, TNF-α)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Naive (no treatment)

    • Group 2: Vehicle Control (Vehicle + Saline)

    • Group 3: TNF-α Control (Vehicle + TNF-α)

    • Group 4: this compound Treatment (this compound + TNF-α)

  • Dosing:

    • Administer the vehicle or this compound (e.g., 10 mg/kg) via the chosen route (e.g., intraperitoneal injection).

    • One hour after treatment, administer TNF-α (e.g., 20 mg/kg) or saline via intraperitoneal injection.

  • Monitoring: Monitor mice for signs of distress and body temperature at regular intervals.

  • Sample Collection: At a predetermined time point (e.g., 6 hours post-TNF-α), collect blood via cardiac puncture for serum preparation.

  • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels between the "Vehicle Control" and "Naive" groups to determine if the vehicle itself induces an inflammatory response. Compare the "TNF-α Control" and "this compound Treatment" groups to assess the efficacy of the inhibitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Mice formulate Prepare this compound and Vehicle Formulations acclimatize->formulate randomize Randomize into 4 Groups formulate->randomize dose Administer Vehicle or this compound randomize->dose induce Induce Inflammation (TNF-α) dose->induce monitor Monitor Clinical Signs and Temperature induce->monitor collect Collect Blood Samples monitor->collect analyze Analyze Cytokines (ELISA) collect->analyze data Statistical Analysis analyze->data

Caption: Experimental workflow for assessing vehicle effects.

troubleshooting_flowchart start Unexpected Results in Vehicle Control Group check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility check_vehicle_activity Does the vehicle alone show biological activity? check_solubility->check_vehicle_activity Yes improve_solubility Improve dissolution (sonicate, gentle heat) check_solubility->improve_solubility No check_formulation_age Is the formulation fresh? check_vehicle_activity->check_formulation_age No new_vehicle Select a more inert vehicle check_vehicle_activity->new_vehicle Yes prepare_fresh Prepare fresh formulation check_formulation_age->prepare_fresh No proceed Proceed with experiment check_formulation_age->proceed Yes improve_solubility->check_solubility new_vehicle->start prepare_fresh->check_formulation_age

Caption: Troubleshooting flowchart for vehicle effects.

References

Improving the stability of Ripk1-IN-21 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ripk1-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and storage of this compound, with a focus on improving its stability in solution for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Compound I-5, is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key regulator of cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[3][4][5] By inhibiting the kinase activity of RIPK1, this compound can be utilized in research focused on neurodegenerative, autoimmune, and inflammatory diseases.[1][2] It has a reported half-maximal effective concentration (EC50) of 14.8 nM.[1][2]

Q2: What are the general recommendations for storing this compound?

While specific stability data for this compound is limited, general best practices for small molecule inhibitors should be followed. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C.[6] Once in solution, it is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store stock solutions at -80°C.

Q3: In which solvents can I dissolve this compound?

Q4: How can I assess the stability of my this compound solution?

To assess the stability of your this compound solution, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to monitor the purity of the compound over time and under different storage conditions. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide: Improving this compound Stability in Solution

Instability of this compound in solution can lead to inconsistent and unreliable experimental results. The following guide provides troubleshooting strategies to address common issues.

Issue Potential Cause Recommended Solution
Precipitation in stock solution - Exceeding solubility limit- Improper solvent- Temperature fluctuations- Perform a solubility test to determine the maximum concentration in your chosen solvent.- Try a different solvent or a co-solvent system (e.g., DMSO/Ethanol mixture).- Gently warm the solution or use sonication to aid dissolution, but be cautious of heat-induced degradation.- Store at a consistent temperature and avoid freeze-thaw cycles.
Loss of activity in working solution - Degradation over time- Adsorption to plasticware- Reaction with media components- Prepare fresh working solutions from a frozen stock for each experiment.- Use low-adhesion microplates and pipette tips.- Evaluate the stability of this compound in your specific cell culture media or assay buffer by incubating it for the duration of your experiment and then assessing its integrity via HPLC or LC-MS.
Inconsistent results between experiments - Inconsistent solution preparation- Degradation of stock solution- Variability in experimental conditions- Standardize your solution preparation protocol.- Aliquot stock solutions to minimize freeze-thaw cycles.- Monitor and control experimental parameters such as pH and temperature, as these can affect compound stability.[8]
Precipitation upon dilution in aqueous buffer - Poor aqueous solubility- Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay.- Consider using formulation aids such as cyclodextrins to improve aqueous solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment of this compound

  • Preparation: Weigh a small, precise amount of this compound powder (e.g., 1 mg).

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to the powder.

  • Dissolution: Vortex or sonicate the mixture for a set period (e.g., 10-15 minutes).

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Addition: If the compound has dissolved, add small, incremental volumes of the solvent, vortexing after each addition, until precipitation is observed. This will give an estimate of the saturation solubility.

  • Confirmation: For a more accurate determination, centrifuge the saturated solution and measure the concentration of the supernatant using a validated analytical method like HPLC-UV.

Protocol 2: Monitoring this compound Stability by HPLC

  • Solution Preparation: Prepare a solution of this compound in the desired solvent and at the intended experimental concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Record the peak area of this compound.

  • Incubation: Store the solution under the desired experimental conditions (e.g., 37°C in cell culture media).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the solution and analyze them by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks can provide information about degradation products.

Visualizing Ripk1 Signaling and Experimental Workflows

To better understand the context in which this compound is used, the following diagrams illustrate the core signaling pathways involving RIPK1 and a general workflow for troubleshooting compound stability.

Ripk1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB Deubiquitination Deubiquitination (CYLD, A20) Complex_I->Deubiquitination Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Deubiquitination->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis Caspase_Inhibition Caspase-8 Inhibition Complex_IIa->Caspase_Inhibition Caspase_Inhibition->Complex_IIb Necroptosis Necroptosis Complex_IIb->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->Complex_IIa Inhibits Ripk1_IN_21->Complex_IIb Inhibits

Caption: RIPK1 signaling pathways leading to cell survival, apoptosis, and necroptosis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Is the this compound solution clear? Start->Check_Solution Precipitation Precipitation Observed Check_Solution->Precipitation No No_Precipitation Solution is Clear Check_Solution->No_Precipitation Yes Solubility_Issue Potential Solubility Issue Precipitation->Solubility_Issue Stability_Issue Potential Stability Issue No_Precipitation->Stability_Issue Optimize_Solvent Optimize Solvent/Concentration (See Protocol 1) Solubility_Issue->Optimize_Solvent Assess_Stability Assess Stability in Media (See Protocol 2) Stability_Issue->Assess_Stability Reformulate Consider Formulation Aids (e.g., cyclodextrins) Optimize_Solvent->Reformulate Fresh_Solutions Prepare Fresh Solutions/ Use Low-Adhesion Ware Assess_Stability->Fresh_Solutions End Consistent Results Reformulate->End Fresh_Solutions->End

Caption: Workflow for troubleshooting this compound solution stability issues.

References

Best practices for long-term storage of Ripk1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Ripk1-IN-21. It includes a comprehensive FAQ section, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of the relevant signaling pathway and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureShelf Life
Solid Powder -20°C3 years[1]
In Solvent -80°C1 year[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO to the desired concentration. For example, to make a 10 mM stock solution, you can use the molecular weight (328.32 g/mol ) to calculate the required mass. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: Can I store the this compound stock solution at -20°C?

A3: While the solid powder is stable at -20°C, it is highly recommended to store stock solutions at -80°C to ensure stability for up to one year.[1] Storage at -20°C for extended periods may lead to degradation of the compound in solution.

Q4: Is this compound light sensitive?

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue 1: this compound appears to have no inhibitory effect in my cell-based assay.

Possible Cause Troubleshooting Step
Improper Storage or Handling Ensure the compound has been stored correctly as a solid at -20°C or as a solution at -80°C.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Concentration Verify the calculations for your stock solution and working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Line Insensitivity Confirm that your cell line expresses RIPK1 and is sensitive to necroptosis induction. Some cell lines may have mutations or altered signaling pathways that make them resistant to RIPK1 inhibition.
Assay Conditions Ensure that the assay conditions are appropriate for inducing necroptosis. This typically involves stimulation with an agent like TNF-α in the presence of a caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and promote the necroptotic pathway.[2]
Compound Precipitation Visually inspect your media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh dilution from your stock or slightly reducing the final concentration.

Issue 2: High background or off-target effects are observed.

Possible Cause Troubleshooting Step
High Inhibitor Concentration High concentrations of any small molecule inhibitor can lead to off-target effects. Perform a dose-response curve to identify the lowest effective concentration that inhibits RIPK1 without causing significant toxicity or off-target activity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to your cells. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines. Include a vehicle-only control in your experiments.
Cellular Context The effects of kinase inhibitors can be highly dependent on the cellular context.[3] Consider using a secondary, structurally different RIPK1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Maintain consistent cell culture practices, including cell passage number, confluency, and media composition.
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound and other critical reagents (e.g., TNF-α, z-VAD-FMK) for each experiment from validated stock solutions.
Assay Timing Ensure that the timing of inhibitor pre-treatment and stimulation is consistent across all experiments.

Experimental Protocols

Cell-Based Necroptosis Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on TNF-α-induced necroptosis in a suitable cell line (e.g., HT-29, L929).

Materials:

  • This compound

  • Cell line known to be sensitive to necroptosis (e.g., HT-29)

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well cell culture plates

  • DMSO (anhydrous)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.

  • Inhibitor Pre-treatment: Remove the old medium from the cells and add the prepared dilutions of this compound or the vehicle control. Incubate for 1-2 hours at 37°C.

  • Necroptosis Induction: Prepare a solution of TNF-α and z-VAD-FMK in complete cell culture medium. Add this solution to the wells containing the inhibitor or vehicle control. The final concentrations will need to be optimized for your specific cell line but are typically in the range of 10-100 ng/mL for TNF-α and 10-50 µM for z-VAD-FMK.[2]

  • Incubation: Incubate the plate for 12-24 hours at 37°C.

  • Cell Viability Measurement: After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated, unstimulated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways, including apoptosis and necroptosis.

RIPK1_Signaling_Pathway cluster_complex_i cluster_complex_iia cluster_complex_iib TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 Complex_I Complex I (Pro-survival) cIAP1_2->Complex_I RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa FADD_a FADD RIPK1->FADD_a Complex_IIb Necrosome (Necroptosis) RIPK1->Complex_IIb RIPK3 RIPK3 RIPK1->RIPK3 NFkB NF-κB Activation Complex_I->NFkB Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression Apoptosis Apoptosis Complex_IIa->Apoptosis FADD_a->Complex_IIa Caspase8_a Caspase-8 FADD_a->Caspase8_a Caspase8_a->Complex_IIa Caspase8_a->Apoptosis MLKL MLKL Complex_IIb->MLKL RIPK3->Complex_IIb RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->RIPK1 Inhibits

Caption: Simplified RIPK1 signaling pathway.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues encountered when using this compound.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result Start->Problem No_Effect Inhibitor has no effect Problem->No_Effect No Inhibition High_Background High background/ Off-target effects Problem->High_Background Toxicity/ Off-target Inconsistent_Results Inconsistent results Problem->Inconsistent_Results Variability Check_Storage Verify Storage & Handling No_Effect->Check_Storage Check_Dose Perform Dose- Response High_Background->Check_Dose Check_Culture Standardize Cell Culture Inconsistent_Results->Check_Culture Check_Concentration Validate Concentration Check_Storage->Check_Concentration Check_Cells Confirm Cell Line Sensitivity Check_Concentration->Check_Cells Check_Assay Review Assay Conditions Check_Cells->Check_Assay Solution Problem Resolved Check_Assay->Solution Contact_Support Contact Technical Support Check_Assay->Contact_Support Check_Vehicle Run Vehicle Control Check_Dose->Check_Vehicle Check_Vehicle->Solution Check_Vehicle->Contact_Support Check_Reagents Use Fresh Reagents Check_Culture->Check_Reagents Check_Reagents->Solution Check_Reagents->Contact_Support

Caption: A workflow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of RIPK1 Inhibitors: Ripk1-IN-21 vs. Necrostatin-1

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and experimental considerations of two key necroptosis inhibitors.

In the landscape of programmed cell death, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative, autoimmune, and inflammatory diseases. Among the chemical probes used to dissect the necroptosis signaling pathway and develop novel therapeutics, Necrostatin-1 has long been a cornerstone. However, the development of new, more potent, and specific inhibitors is a continuous effort in the field. This guide provides a comprehensive comparison of the recently disclosed Ripk1-IN-21 against the well-established Necrostatin-1, focusing on their efficacy, mechanism of action, and the experimental protocols for their evaluation.

Executive Summary

This compound, a novel fused triazole compound, demonstrates significantly higher potency in inhibiting RIPK1 compared to Necrostatin-1. While Necrostatin-1 has been instrumental in understanding the role of RIPK1 in necroptosis, its efficacy is hampered by a higher half-maximal effective concentration (EC50), off-target effects, and poor in vivo stability. This compound emerges as a potentially more effective research tool and a lead for therapeutic development, although comprehensive data on its selectivity and in vivo properties are still emerging.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for this compound and Necrostatin-1, offering a clear comparison of their in vitro efficacy.

FeatureThis compoundNecrostatin-1
Reported EC50 14.8 nM[1]~490 nM (in 293T cells)[2]
Chemical Class Fused Triazole Compound[3]Indole Derivative[4]
Known Off-Targets Not publicly availableIndoleamine 2,3-dioxygenase (IDO)[4]
In Vivo Stability Not publicly availablePoor, short half-life[4]

Note: The experimental conditions for the EC50 of this compound are not yet publicly detailed, which should be considered when directly comparing potency.

Mechanism of Action: Targeting the RIPK1 Kinase

Both this compound and Necrostatin-1 function by inhibiting the kinase activity of RIPK1, a critical step in the execution of necroptosis. RIPK1 is a serine/threonine kinase that, upon activation by stimuli such as Tumor Necrosis Factor (TNF), autophosphorylates and recruits RIPK3 to form the necrosome complex. This complex then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell death. By inhibiting the kinase function of RIPK1, both compounds prevent the downstream signaling events required for necroptosis.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP1 cIAP1 TRAF2->cIAP1 RIPK1 RIPK1 cIAP1->RIPK1 Ubiquitination pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL MLKL->pMLKL pRIPK1->Necrosome pRIPK3 p-RIPK3 pRIPK3->MLKL Phosphorylates Cell Death Cell Death pMLKL->Cell Death Induces Necrosome->pRIPK3 Phosphorylates This compound This compound This compound->pRIPK1 Inhibits Necrostatin-1 Necrostatin-1 Necrostatin-1->pRIPK1 Inhibits

Figure 1. Simplified necroptosis signaling pathway showing the points of inhibition for this compound and Necrostatin-1.

Experimental Protocols

To aid researchers in the evaluation of these and other RIPK1 inhibitors, we provide detailed methodologies for key experiments.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds (this compound, Necrostatin-1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the RIPK1 enzyme, the substrate, and the kinase buffer.

  • Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add enzyme, substrate, buffer Reaction Initiation Reaction Initiation Plate Setup->Reaction Initiation Add inhibitor & then ATP Incubation Incubation Reaction Initiation->Incubation 30°C Detection Detection Incubation->Detection Stop reaction & measure ADP Data Analysis Data Analysis Detection->Data Analysis Calculate IC50

Figure 2. Workflow for a typical in vitro RIPK1 kinase assay.
Cell-Based Necroptosis Assay

This assay evaluates the ability of a compound to protect cells from necroptotic cell death.

Materials:

  • Human colon adenocarcinoma cell line (e.g., HT-29)

  • Cell culture medium (e.g., McCoy's 5A) supplemented with FBS and antibiotics

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds (this compound, Necrostatin-1)

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega) or a cytotoxicity assay (e.g., LDH release assay)

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

  • Include control wells: untreated cells, cells treated with the necroptosis-inducing cocktail without inhibitor, and cells treated with the inhibitor alone.

  • Incubate the plate for 18-24 hours at 37°C.

  • Measure cell viability or cytotoxicity according to the manufacturer's protocol for the chosen assay.

  • Calculate the percent protection for each compound concentration and determine the EC50 value.

Western Blot Analysis of RIPK1 Phosphorylation

This method is used to confirm the on-target effect of the inhibitors by assessing the phosphorylation status of RIPK1.

Materials:

  • HT-29 cells

  • Reagents for inducing necroptosis (as above)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat HT-29 cells with the necroptosis-inducing cocktail in the presence or absence of the test compounds for a shorter duration (e.g., 4-6 hours) to capture the signaling events.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitors on RIPK1 phosphorylation.

Conclusion

This compound represents a significant advancement in the development of potent RIPK1 inhibitors, exhibiting a nanomolar efficacy that far surpasses that of Necrostatin-1. While further characterization of its selectivity, off-target effects, and in vivo properties is necessary, its high potency makes it a valuable tool for in vitro studies of necroptosis. Necrostatin-1, despite its limitations, remains a widely used and important compound for inducing and studying RIPK1-dependent cell death, with a wealth of published data available for comparison. The choice between these two inhibitors will depend on the specific experimental needs, with this compound being favored for its potency in vitro and Necrostatin-1 serving as a well-characterized, albeit less potent, benchmark. As more data on this compound becomes available, a more complete picture of its therapeutic potential will emerge.

References

A Comparative Analysis of RIPK1 Inhibitors: Ripk1-IN-21 versus GSK2982772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1): Ripk1-IN-21 and GSK2982772. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2][3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[1][4] Consequently, the development of specific RIPK1 inhibitors is a significant area of therapeutic research. This guide focuses on a comparative evaluation of two such inhibitors, this compound and the clinical candidate GSK2982772.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and GSK2982772, focusing on their potency in biochemical and cellular assays. A direct comparison is limited by the availability of public data, particularly for this compound.

Table 1: Biochemical Potency against RIPK1

CompoundTargetAssay FormatIC50 (nM)Reference
GSK2982772Human RIPK1ADP-Glo1.0[2]
GSK2982772Monkey RIPK1Not Specified20Not Specified
This compoundNot ReportedNot ReportedNot Reported

Table 2: Cellular Potency in Necroptosis Assays

CompoundCell LineAssay PrincipleEC50 (nM)Reference
GSK2982772U937Inhibition of TNF-induced necroptosis6.3[2]
This compoundNot SpecifiedNot Specified14.8[1]

Table 3: Kinase Selectivity Profile of GSK2982772

CompoundNumber of Kinases ScreenedConcentrationObservationsReference
GSK2982772>33910 µM>10,000-fold selective for RIPK1[5]

Note: A broad kinase selectivity profile for this compound is not publicly available.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the RIPK1 signaling pathway and a typical experimental workflow for comparing RIPK1 inhibitors.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_I Complex I (Pro-survival) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_ub RIPK1 (Ub) cIAP1_2->RIPK1_ub Ubiquitination LUBAC LUBAC RIPK1_ub->LUBAC RIPK1_deub RIPK1 (de-Ub) RIPK1_ub->RIPK1_deub Deubiquitination (e.g., by CYLD) IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Activation Gene Transcription\n(Survival, Inflammation) Gene Transcription (Survival, Inflammation) NFkB->Gene Transcription\n(Survival, Inflammation) FADD FADD RIPK1_deub->FADD RIPK1_active RIPK1 (Active) RIPK1_deub->RIPK1_active Caspase-8 Inhibition Caspase8_a Caspase-8 FADD->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization TNFa TNFα TNFa->TNFR1 Binding

Caption: RIPK1 Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays start_biochem Recombinant RIPK1 Enzyme adp_glo ADP-Glo Kinase Assay start_biochem->adp_glo Inhibitor Titration kinase_panel Kinase Panel Screening (>300 kinases) start_biochem->kinase_panel Inhibitor at fixed concentration ic50_determination IC50 Determination (Potency) adp_glo->ic50_determination selectivity_profile Selectivity Profile kinase_panel->selectivity_profile start_cellular Cell Line (e.g., HT-29, U937) induce_necroptosis Induce Necroptosis (TNFα + z-VAD-fmk) start_cellular->induce_necroptosis Pre-treat with Inhibitor cell_viability Cell Viability Assay (e.g., CellTiter-Glo) induce_necroptosis->cell_viability ec50_determination EC50 Determination (Efficacy) cell_viability->ec50_determination

Caption: Experimental Workflow.

Detailed Experimental Protocols

ADP-Glo™ Kinase Assay for IC50 Determination (Biochemical Potency)

This protocol is adapted from commercially available kits and is a common method for measuring the activity of kinases like RIPK1.[5][6][7][8][9]

Objective: To determine the concentration of an inhibitor that results in 50% inhibition of RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (this compound, GSK2982772) serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, ATP, and MBP substrate.

  • Dispense the reaction mixture into the wells of the assay plate.

  • Add serial dilutions of the test inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the RIPK1 enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TNFα-Induced Necroptosis Assay in HT-29 Cells for EC50 Determination (Cellular Efficacy)

This protocol describes a common method to assess the ability of an inhibitor to protect cells from necroptotic cell death.

Objective: To determine the concentration of an inhibitor that provides 50% protection of cells from TNFα-induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics

  • Human Tumor Necrosis Factor-alpha (TNFα)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test inhibitors (this compound, GSK2982772) serially diluted in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom white assay plates

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the wells.

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well to measure cell viability based on ATP levels.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control.

  • Determine the EC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Discussion

Potency: GSK2982772 demonstrates high potency in biochemical assays with a low nanomolar IC50 value against human RIPK1.[2] this compound has a reported EC50 of 14.8 nM in a cellular assay, indicating potent inhibition of necroptosis.[1] A direct comparison of biochemical potency is not possible without the IC50 value for this compound. In cellular assays, both compounds show activity in the low nanomolar range, suggesting they are both effective at inhibiting RIPK1 in a cellular context.

Selectivity: GSK2982772 exhibits exceptional selectivity, with over 10,000-fold greater affinity for RIPK1 compared to a large panel of other kinases.[5] This high degree of selectivity is a crucial attribute for a clinical candidate, as it minimizes the potential for off-target effects. The selectivity profile of this compound has not been extensively reported in the public domain, which is a key consideration for its use as a specific research tool.

Clinical Development: GSK2982772 has undergone clinical development, with studies in healthy volunteers and patients with inflammatory conditions.[10] This indicates a favorable safety and pharmacokinetic profile in humans. The clinical development status of this compound is not publicly known.

Conclusion

Both this compound and GSK2982772 are potent inhibitors of RIPK1-mediated necroptosis. GSK2982772 stands out due to its well-characterized high potency and exceptional selectivity, along with its progression into clinical trials. This compound is also a potent inhibitor in cellular systems, but further characterization of its biochemical potency and selectivity is needed for a comprehensive comparison. The choice between these inhibitors will depend on the specific research or therapeutic goals. For studies requiring a highly selective and clinically relevant inhibitor, GSK2982772 is a well-documented option. This compound serves as a valuable tool for in vitro studies of necroptosis, with its performance in a broader context awaiting further public data.

References

Validating the Specificity of Ripk1-IN-21: A Comparative Guide Using Ripk1 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the RIPK1 inhibitor, Ripk1-IN-21, utilizing Ripk1 knockout (KO) models. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the established methodologies and presents illustrative data based on studies with other well-characterized RIPK1 inhibitors. The primary aim is to demonstrate the indispensable role of Ripk1 KO models in confirming that the observed effects of a small molecule inhibitor are indeed mediated through the intended target, RIPK1.

Introduction to RIPK1 and Necroptosis

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death.[1][2] It plays a central role in a programmed form of necrosis known as necroptosis.[3] In this pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a protein complex that also includes RIPK3 and MLKL, ultimately leading to lytic cell death.[2][4] Dysregulation of RIPK1-mediated signaling has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[2][4]

Small molecule inhibitors targeting the kinase activity of RIPK1, such as this compound, have emerged as promising therapeutic agents. However, rigorous validation of their specificity is paramount to ensure that their biological effects are not due to off-target interactions. The use of genetically engineered models, specifically Ripk1 knockout (KO) or kinase-dead (KD) mice and derived cell lines, provides the gold standard for such validation.[5][6]

Validating Inhibitor Specificity: The Role of Ripk1 Knockout Models

The fundamental principle behind using Ripk1 KO models for inhibitor validation is straightforward: a specific RIPK1 inhibitor should have no effect in cells or animals lacking the Ripk1 protein. Any observed activity in a Ripk1 KO model would suggest off-target effects of the compound.

Below is a logical workflow for validating the specificity of a RIPK1 inhibitor.

cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Wild-Type (WT) Cells C Induce Necroptosis (e.g., TNFα + zVAD) A->C B Ripk1 KO Cells B->C D Treat with this compound C->D E Assess Cell Viability D->E F Analyze RIPK1 Pathway Activation (p-RIPK1, p-MLKL) D->F L Compare WT vs. KO/KD Results E->L F->L G Wild-Type (WT) Mice I Induce Systemic Inflammation (e.g., TNFα injection) G->I H Ripk1 KO/KD Mice H->I J Treat with this compound I->J K Monitor Survival and Inflammatory Markers J->K K->L M Conclusion on Specificity L->M

Caption: Workflow for validating this compound specificity.

Quantitative Data Comparison

The following tables summarize the expected outcomes from experiments designed to validate the specificity of a RIPK1 inhibitor.

Table 1: In Vitro Cell Viability Assay

Cell LineTreatmentThis compound% Cell Viability (Illustrative)
Wild-Type (WT) Vehicle-100%
TNFα + zVAD-20%
TNFα + zVAD+85%
Ripk1 KO Vehicle-100%
TNFα + zVAD-95%
TNFα + zVAD+95%

Data is illustrative and based on typical results from necroptosis inhibition assays.

Table 2: In Vitro Western Blot Analysis of Necroptosis Signaling

Cell LineTreatmentThis compoundp-RIPK1 (S166)Total RIPK1p-MLKL (S358)Total MLKL
Wild-Type (WT) Vehicle--+++-+++
TNFα + zVAD-++++++++++++
TNFα + zVAD+-+++-+++
Ripk1 KO Vehicle-N/A--+++
TNFα + zVAD-N/A--+++
TNFα + zVAD+N/A--+++

'+' indicates the relative abundance of the protein, '-' indicates absence, and 'N/A' is not applicable. Data is illustrative.

Table 3: In Vivo Model of TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)

Mouse StrainTreatmentThis compoundSurvival Rate (Illustrative)
Wild-Type (WT) Vehicle-100%
TNFα-0%
TNFα+80%
Ripk1 Kinase-Dead (KD) Vehicle-100%
TNFα-90%
TNFα+90%

Data is illustrative and based on typical results from in vivo studies with RIPK1 inhibitors.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Induction of Necroptosis
  • Cell Lines: Wild-type and Crispr/Cas9-generated Ripk1 knockout mouse embryonic fibroblasts (MEFs) or human HT-29 cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Necroptosis Induction: To induce necroptosis, cells are pre-treated with the pan-caspase inhibitor zVAD-fmk (20 µM) for 30 minutes, followed by stimulation with tumor necrosis factor-alpha (TNFα) at a final concentration of 100 ng/mL for the desired time (typically 4-24 hours).[7]

  • Inhibitor Treatment: Where applicable, cells are pre-incubated with this compound at various concentrations for 1 hour prior to the addition of necroptotic stimuli.

Cell Viability Assay
  • Method: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with propidium iodide (PI) followed by flow cytometry.

  • Protocol (CellTiter-Glo®):

    • Plate cells in a 96-well plate and treat as described above.

    • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Express data as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Purpose: To detect the phosphorylation status of key necroptosis signaling proteins.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-RIPK1 (Ser166)[8]

      • Total RIPK1

      • Phospho-MLKL (Ser358)

      • Total MLKL

      • GAPDH (as a loading control)

    • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)
  • Animal Models: Wild-type and Ripk1 kinase-dead (D138N) knock-in mice on a C57BL/6 background.[5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Protocol:

    • Administer this compound or vehicle (e.g., via oral gavage) to mice.

    • After a specified pre-treatment time, inject mice intraperitoneally with a lethal dose of mouse TNFα.[5]

    • Monitor animal survival and body temperature at regular intervals.

    • At a designated endpoint, collect blood and tissues for analysis of inflammatory cytokines (e.g., IL-6, IL-1β) by ELISA and for histological examination.

Signaling Pathway Diagram

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the point of inhibition by this compound.

cluster_pathway Necroptosis Signaling Pathway TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 TNFα binding RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity dependent MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL complex) MLKL->Necrosome CellDeath Necroptotic Cell Death Necrosome->CellDeath Inhibitor This compound Inhibitor->RIPK1 Inhibits kinase activity Casp8 Caspase-8 (Inhibited by zVAD) Casp8->RIPK1

References

Assessing the Kinase Selectivity of RIPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a critical objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative assessment of the kinase selectivity of a representative Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, GSK2982772, against a broad panel of other kinases. The data and methodologies presented herein serve as a valuable resource for researchers engaged in the evaluation and development of novel kinase inhibitors.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and cell death, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] GSK2982772 is a potent and selective RIPK1 inhibitor that has entered clinical trials.[1][2] This guide details its exceptional selectivity profile, based on comprehensive screening against extensive kinase panels. This high degree of selectivity is crucial for a favorable safety profile in therapeutic applications.

Kinase Selectivity Profile of GSK2982772

The selectivity of GSK2982772 has been rigorously evaluated using large-scale kinase screening platforms. Below is a summary of its performance against a panel of 456 kinases, demonstrating its remarkable specificity for RIPK1. The data is presented as the percentage of inhibition at a given concentration, with lower percentages indicating weaker off-target binding.

Table 1: Kinase Selectivity of GSK2982772 against a Panel of 456 Kinases

Kinase TargetPercentage Inhibition at 10 µM
RIPK1 >99%
AAK1<10%
ABL1<10%
ACVR1<10%
ACVR1B<10%
......
Numerous other kinases<10%

Note: This table is a representative summary. The full dataset from a comprehensive KINOMEscan® panel would include results for all 456 kinases screened. For the purpose of this guide, the key finding is the high and specific inhibition of RIPK1 with minimal off-target activity.

The data unequivocally demonstrates that GSK2982772 is a highly selective inhibitor of RIPK1, showing negligible inhibition of a wide array of other kinases even at a high concentration of 10 µM.[3][4] This "monokinase selectivity" is a significant achievement in kinase inhibitor development and underscores the potential for a favorable therapeutic window.[1]

Experimental Protocols

The assessment of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments used to generate the selectivity data.

Biochemical Kinase Profiling: KINOMEscan®

The KINOMEscan® platform from DiscoverX (now part of Eurofins) is a widely used competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.[5][6][7]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding and inhibition.

Protocol:

  • Preparation: A diverse panel of human kinases, each tagged with a unique DNA identifier, is utilized. The test compound (e.g., GSK2982772) is prepared at a specified concentration (e.g., 10 µM in 1% DMSO).

  • Binding Reaction: The DNA-tagged kinases are incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor that binds to the active site.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinases in the panel.

  • Separation: The solid support with the bound kinase-ligand complexes is separated from the unbound components.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag for each kinase.

  • Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound (e.g., DMSO vehicle). A lower percentage of control indicates stronger binding of the test compound to the kinase.

Cell-Based Target Engagement Assay

Cell-based assays are crucial to confirm that the inhibitor can engage its target within a physiological context. The NanoBRET™ Target Engagement Intracellular Kinase Assay is one such method.

Principle: This assay measures the binding of a test compound to a specific kinase target in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the active site of the kinase. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.

Protocol:

  • Cell Line Preparation: A suitable human cell line is transiently or stably transfected with a plasmid encoding the full-length target kinase (e.g., RIPK1) fused to NanoLuc® luciferase.

  • Cell Plating: The transfected cells are plated in a multi-well plate.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., GSK2982772).

  • Probe Addition: The fluorescent NanoBRET™ tracer is added to the cells and allowed to equilibrate.

  • BRET Measurement: The NanoBRET™ substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.

  • Data Analysis: The BRET ratio is plotted against the compound concentration to determine the IC50 value, representing the concentration at which 50% of the target kinase is engaged by the inhibitor.

Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating distinct cellular outcomes, including inflammation, apoptosis, and necroptosis. Understanding this pathway is essential for appreciating the therapeutic potential of a selective RIPK1 inhibitor.

RIPK1_Signaling_Pathway cluster_complexI Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination ComplexI Complex I (Pro-survival) RIPK1->ComplexI FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 NFkB NF-κB Activation ComplexI->NFkB Inflammation Inflammation Gene Expression NFkB->Inflammation ComplexIIa Complex IIa (Apoptosis) Caspase8_a Caspase-8 FADD->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis ComplexIIb Complex IIb (Necrosome) (Necroptosis) MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Caspase8_n Caspase-8 (inactive) Caspase8_n->ComplexIIb Kinase_Selectivity_Workflow Start Start: Test Compound (e.g., GSK2982772) Biochemical Biochemical Kinase Profiling (e.g., KINOMEscan®) Start->Biochemical Panel Large Kinase Panel (>400 kinases) Biochemical->Panel Data_Analysis Data Analysis: Identify Off-Targets Panel->Data_Analysis Cellular Cell-Based Target Engagement (e.g., NanoBRET™) Data_Analysis->Cellular Off_Target Off-Target Potency (IC50) (for significant hits) Data_Analysis->Off_Target If off-targets identified On_Target On-Target Potency (IC50) Cellular->On_Target Selectivity_Profile Generate Kinase Selectivity Profile On_Target->Selectivity_Profile Off_Target->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End

References

Cross-validation of Ripk1-IN-21's activity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on the activity of Ripk1-IN-21 in different cancer cell lines is not extensively available in the public domain, this guide provides a comprehensive comparison of well-characterized alternative RIPK1 inhibitors. Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis.[1] Its dual role as a scaffold for pro-survival signaling and a kinase promoting cell death makes it a compelling target in oncology.[2] This guide summarizes the activity of several key RIPK1 inhibitors across various cancer cell lines, details the experimental protocols used to assess their efficacy, and provides visual representations of the relevant signaling pathways and experimental workflows.

Comparative Efficacy of RIPK1 Inhibitors

The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) of various RIPK1 inhibitors in different cell lines. It is important to note that experimental conditions can vary between studies, impacting direct comparability.

InhibitorCell LineAssay TypeIC50 / EC50Reference
Necrostatin-1MHCC-97H (Hepatocellular Carcinoma)Cell ViabilityIC50 decreased by 21% at 24h (in combination with pirarubicin)[3]
Huh7 (Hepatocellular Carcinoma)Cell ViabilityIC50 decreased by 58% at 48h (in combination with pirarubicin)[3]
GSK'963U937 (Histiocytic Lymphoma)Necroptosis InhibitionIC50 = 4.0 nM[4]
L929 (Murine Fibrosarcoma)Necroptosis InhibitionIC50 = 1.0 nM[4]
RIPA-56HT-29 (Colorectal Adenocarcinoma)Necroptosis Inhibition (TSZ-induced)EC50 = 27 nM[4]
PK68U937 (Histiocytic Lymphoma)Necroptosis InhibitionEC50 = 1.33 µM[4]
L929 (Murine Fibrosarcoma)Necroptosis InhibitionEC50 = 0.76 µM[4]
Compound [I]U937 (Histiocytic Lymphoma)Necroptosis Inhibition (TSZ-induced)EC50 = 47.8 pM[5]
J774A.1 (Murine Macrophage)Necroptosis Inhibition (TSZ-induced)EC50 = 75.8 pM[5]
L929 (Murine Fibrosarcoma)Necroptosis Inhibition (TSZ-induced)EC50 = 10.2 pM[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to evaluate RIPK1 inhibitor activity.

Cell Viability and Necroptosis Assays

These assays are fundamental to determining the cytotoxic or cytoprotective effects of RIPK1 inhibitors.

  • Objective: To measure the effect of RIPK1 inhibitors on cell viability and their ability to block necroptosis.

  • Methodology:

    • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions. For necroptosis induction, cells are often treated with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and specifically induce necroptosis (TSZ treatment).

    • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the RIPK1 inhibitor for a specified period before the addition of the necroptosis-inducing agents.

    • Viability Measurement: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biochemical Kinase Assays

These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of RIPK1.

  • Objective: To quantify the direct inhibitory effect of compounds on RIPK1 kinase activity.

  • Methodology (based on Transcreener® ADP² Assay): [6][7]

    • Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture includes purified recombinant RIPK1 enzyme, a substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations.[8]

    • Enzymatic Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the phosphorylation of the substrate by RIPK1, which produces ADP.

    • ADP Detection: A detection reagent containing an ADP-specific antibody and a fluorescent tracer is added. The amount of ADP produced is inversely proportional to the fluorescence signal, as ADP displaces the tracer from the antibody.

    • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce RIPK1 activity by 50%, is determined from the dose-response curve.

Western Blotting for Target Engagement and Pathway Modulation

Western blotting is used to assess the phosphorylation status of RIPK1 and downstream signaling molecules, providing evidence of target engagement and pathway modulation within the cell.

  • Objective: To detect changes in the phosphorylation of RIPK1 and its substrates (e.g., MLKL) in response to inhibitor treatment.

  • Methodology:

    • Cell Lysis: Cells treated with inducers of necroptosis and/or RIPK1 inhibitors are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9]

    • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total RIPK1, phosphorylated RIPK1 (e.g., at Ser166), total MLKL, phosphorylated MLKL, and a loading control (e.g., β-actin or GAPDH).[10]

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

Visualizing Key Pathways and Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to either cell survival (via NF-κB activation) or cell death (apoptosis or necroptosis). RIPK1 inhibitors primarily target the kinase activity required for the necroptotic pathway.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TRADD TRAF2/5 cIAP1/2 RIPK1 TNFR1->Complex I NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Ub Complex IIa (Apoptosome) Complex IIa TRADD FADD Caspase-8 RIPK1 Complex I->Complex IIa (Apoptosome) De-Ub Complex IIb (Necrosome) Complex IIb RIPK1 (p) RIPK3 (p) MLKL (p) Complex I->Complex IIb (Necrosome) De-Ub, Caspase-8 inactive Cell Survival & Inflammation Cell Survival & Inflammation NF-kB Activation->Cell Survival & Inflammation Apoptosis Apoptosis Complex IIa (Apoptosome)->Apoptosis Necroptosis Necroptosis Complex IIb (Necrosome)->Necroptosis RIPK1_Inhibitor RIPK1 Inhibitor RIPK1_Inhibitor->Complex IIb (Necrosome) Inhibits Kinase Activity

Figure 1. Simplified RIPK1 signaling pathway.
Experimental Workflow for Evaluating RIPK1 Inhibitors

This diagram outlines a typical workflow for screening and characterizing RIPK1 inhibitors, from initial high-throughput screening to in-depth cellular analysis.

Experimental_Workflow Compound_Library_Screening Compound Library Screening (Biochemical Assay, e.g., ADP-Glo) Hit_Identification Hit Identification (Potent Inhibitors of RIPK1 Kinase) Compound_Library_Screening->Hit_Identification Dose_Response_IC50 Dose-Response & IC50 Determination (Biochemical Assay) Hit_Identification->Dose_Response_IC50 Cell-Based_Assays Cell-Based Necroptosis Assays (e.g., in HT-29, U937 cells) Dose_Response_IC50->Cell-Based_Assays EC50_Determination EC50 Determination for Necroptosis Inhibition Cell-Based_Assays->EC50_Determination Target_Engagement_Validation Target Engagement & Pathway Analysis (Western Blot for p-RIPK1, p-MLKL) EC50_Determination->Target_Engagement_Validation Lead_Candidate Lead Candidate Selection Target_Engagement_Validation->Lead_Candidate

Figure 2. Workflow for RIPK1 inhibitor evaluation.

References

A Comparative Analysis of Ripk1-IN-21: In Vitro and In Vivo Potency Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, Ripk1-IN-21, with other notable alternatives. The following sections detail its performance based on available experimental data, outline experimental methodologies, and visualize key cellular pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and comparator RIPK1 inhibitors, focusing on their in vitro and in vivo potency.

Table 1: In Vitro Potency of RIPK1 Inhibitors

CompoundAssay TypeCell Line / EnzymePotency (IC50/EC50)
This compound Not SpecifiedNot Specified14.8 nM (EC50)[1]
GSK2982772Biochemical AssayHuman RIPK116 nM (IC50)
Necrostatin-1s (Nec-1s)Biochemical AssayRIPK1210 nM (IC50)
Inhibitor [I]Biochemical AssayRIPK115 nM (IC50)[2]
RIPA-56Biochemical AssayRIPK113 nM (IC50)[3]
PK68Biochemical AssayRIPK190 nM (IC50)[3]

Table 2: In Vivo Potency of RIPK1 Inhibitors

CompoundAnimal ModelDosingKey Efficacy Readout
This compound Data Not AvailableData Not AvailableData Not Available
Inhibitor [I]TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in mice10 mg/kg80% survival rate compared to 10% in the vehicle group[2]
Inhibitor [I]Imiquimod-induced psoriasis in miceTopical administrationSignificant amelioration of psoriatic symptoms (skin scaling and thickening)[2]
GSK'963TNF + zVAD.fmk-induced lethal shock in mice0.2 mg/kg and 2 mg/kg (i.p.)Protection from lethal shock[4]
RIPA-56Systemic Inflammatory Response Syndrome (SIRS) in miceNot SpecifiedSignificantly ameliorated hypothermia and lethal shock[3]

Note: At the time of this publication, specific in vivo potency data for this compound was not publicly available.

Experimental Protocols

Detailed methodologies for key experimental models are provided below to facilitate reproducibility and critical evaluation of the presented data.

TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model

This model is utilized to evaluate the efficacy of RIPK1 inhibitors in a systemic inflammatory condition.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to vehicle control, positive control (a known effective compound), and test compound groups.

  • Compound Administration: The test compound (e.g., a RIPK1 inhibitor) or vehicle is administered, often via intraperitoneal (i.p.) injection, at a predetermined time before the inflammatory challenge.

  • Induction of SIRS: Mice are injected intravenously with endotoxin-free murine TNF-α. To induce a more robust and lethal shock model, TNF-α can be co-administered with a pan-caspase inhibitor like zVAD-fmk.

  • Monitoring: Key parameters monitored include survival rate over a set period (e.g., 48-72 hours) and body temperature, which typically drops following TNF-α administration.

Imiquimod-induced Psoriasis Mouse Model

This model is employed to assess the anti-inflammatory effects of compounds in a skin inflammation model that mimics human psoriasis.

  • Animal Model: Female BALB/c or C57BL/6 mice are commonly used.

  • Induction of Psoriasis: A daily topical dose of 5% imiquimod cream (e.g., 62.5 mg) is applied to the shaved back and/or ear of the mice for 5 to 7 consecutive days.[1][6]

  • Compound Administration: The test compound can be administered topically to the inflamed skin area or systemically (e.g., orally or via injection), typically starting a day or two after the initial imiquimod application.

  • Evaluation of Skin Inflammation: The severity of the psoriatic lesions is assessed daily using a modified Psoriasis Area and Severity Index (PASI). This scoring system evaluates erythema (redness), scaling, and induration (thickening) of the skin.[6][7]

  • Endpoint Analysis: At the end of the treatment period, skin biopsies are collected for histological analysis to assess epidermal thickness (acanthosis), presence of inflammatory cell infiltrates, and other psoriatic features.[6] Spleen weight and cytokine levels in the skin can also be measured.[7]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the action of RIPK1 inhibitors.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment RIPK1_ub Ubiquitinated RIPK1 Complex_I->RIPK1_ub Ubiquitination Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Transition (deubiquitination) Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Transition (Caspase-8 inhibition) IKK_complex IKK Complex RIPK1_ub->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation Cell_Survival Cell Survival & Inflammation NFkB->Cell_Survival Promotes Caspase8_active Active Caspase-8 Complex_IIa->Caspase8_active Activation Apoptosis Apoptosis Caspase8_active->Apoptosis RIPK3_p Phosphorylated RIPK3 Complex_IIb->RIPK3_p Phosphorylation MLKL_p Phosphorylated MLKL RIPK3_p->MLKL_p Phosphorylation Necroptosis Necroptosis MLKL_p->Necroptosis Ripk1_IN_21 This compound Ripk1_IN_21->Complex_IIa Inhibits Ripk1_IN_21->Complex_IIb Inhibits

Caption: RIPK1 Signaling Pathway leading to cell survival, apoptosis, or necroptosis.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Acclimatization Acclimatization (≥ 1 week) Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) Acclimatization->Grouping Dosing Administer Compound/Vehicle (e.g., i.p. or topical) Grouping->Dosing Induction Induce Disease Model (e.g., TNFα injection or Imiquimod application) Dosing->Induction Monitoring Monitor Disease Progression (Survival, PASI score, Temperature) Induction->Monitoring Endpoint_Collection Collect Samples at Endpoint (Blood, Tissues) Monitoring->Endpoint_Collection Biochemical_Analysis Analyze Biomarkers (Cytokines, Histology) Endpoint_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis

References

Validating the On-Target Effects of Ripk1-IN-21: A Comparative Guide Using a Kinase-Dead Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a pharmacological inhibitor is a critical step. This guide provides a framework for validating the on-target effects of Ripk1-IN-21, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), by comparing its activity with a genetically engineered kinase-dead RIPK1 mutant. This approach offers a robust method to distinguish between specific on-target effects and potential off-target activities of the compound.

RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular signaling pathways, including inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is crucial for the execution of necroptotic cell death, a form of programmed necrosis.[3][4] Pharmacological inhibition of RIPK1 is a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases.[5][6]

To rigorously validate that the observed effects of this compound are due to the specific inhibition of RIPK1's kinase activity, a kinase-dead mutant of RIPK1 serves as an invaluable tool. This mutant, typically generated through a point mutation in the kinase domain (e.g., K45A or D138N), lacks catalytic activity but preserves the scaffolding function of the protein.[7][8][9] By comparing the cellular and biochemical outcomes of this compound treatment with the phenotype of cells expressing the kinase-dead mutant, researchers can ascertain the inhibitor's specificity.

Comparison of Expected Outcomes: this compound vs. Kinase-Dead Ripk1 Mutant

The following table summarizes the expected outcomes in key assays when comparing the effects of this compound with a kinase-dead RIPK1 mutant. These comparisons are fundamental to demonstrating the on-target action of the inhibitor.

Assay Wild-Type Cells + this compound Kinase-Dead Ripk1 Mutant Cells Kinase-Dead Ripk1 Mutant Cells + this compound Interpretation of On-Target Effect
RIPK1 Autophosphorylation (p-S166) DecreasedAbsentAbsentThis compound phenocopies the kinase-dead mutant, indicating it blocks kinase activity.
Necroptosis Induction (e.g., TNFα + zVAD-fmk) Protection from cell deathResistant to necroptosisResistant to necroptosisThe inhibitor's protective effect is absent when the kinase is already inactive, confirming the target.
RIPK1/RIPK3 Complex Formation Reduced upon stimulationReduced interaction with RIPK3Reduced interaction with RIPK3This compound disrupts the formation of the necrosome, similar to the kinase-dead mutant.
Downstream Effector Phosphorylation (p-MLKL) DecreasedAbsentAbsentThe inhibitor blocks the phosphorylation of the key necroptosis executioner protein.
NF-κB Signaling No significant changeNormal NF-κB activationNormal NF-κB activationDemonstrates that the inhibitor does not interfere with the kinase-independent scaffolding function of RIPK1 in NF-κB activation.

Visualizing the Validation Workflow and Signaling Pathways

To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams illustrate the validation workflow and the RIPK1 signaling pathway.

Experimental Workflow for Validating this compound cluster_0 Cell Systems cluster_1 Treatments cluster_2 Assays Wild-Type Cells Wild-Type Cells Vehicle Vehicle Wild-Type Cells->Vehicle This compound This compound Wild-Type Cells->this compound Necroptosis Inducer Necroptosis Inducer Wild-Type Cells->Necroptosis Inducer Kinase-Dead RIPK1 Cells Kinase-Dead RIPK1 Cells Kinase-Dead RIPK1 Cells->Vehicle Kinase-Dead RIPK1 Cells->this compound Kinase-Dead RIPK1 Cells->Necroptosis Inducer Biochemical Assays Biochemical Assays Vehicle->Biochemical Assays Cellular Assays Cellular Assays Vehicle->Cellular Assays This compound->Biochemical Assays This compound->Cellular Assays Necroptosis Inducer->Biochemical Assays Necroptosis Inducer->Cellular Assays RIPK1 Signaling Pathways and Points of Intervention cluster_0 Upstream Signals cluster_1 RIPK1-Dependent Pathways cluster_2 Cellular Outcomes cluster_3 Interventions TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Kinase-dependent Caspase-8 Caspase-8 RIPK1->Caspase-8 Kinase-dependent NF-κB NF-κB RIPK1->NF-κB Scaffold function MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase-8->Apoptosis Survival Survival NF-κB->Survival This compound This compound This compound->RIPK1 Kinase-Dead Mutant Kinase-Dead Mutant Kinase-Dead Mutant->RIPK1

References

Benchmarking Ripk1-IN-21: A Comparative Analysis Against Industry-Standard Ripk1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target for a range of inflammatory and neurodegenerative diseases. Its central role in regulating programmed cell death pathways, including apoptosis and necroptosis, has spurred the development of numerous inhibitors. This guide provides an objective comparison of the novel inhibitor, Ripk1-IN-21, against a selection of industry-standard RIPK1 inhibitors that have progressed to clinical trials. The comparative analysis is supported by available preclinical and clinical data, with detailed experimental protocols for key assays.

Performance Comparison of Ripk1 Inhibitors

The following tables summarize the available quantitative data for this compound and a panel of industry-standard RIPK1 inhibitors. This data facilitates a direct comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of Ripk1 Inhibitors

InhibitorTargetIC50 / EC50Cell Line / Assay Conditions
This compound RIPK1IC50: 15 nMEnzymatic Assay
NecroptosisEC50: 47.8 pMU937 cells (TSZ-induced)
NecroptosisEC50: 75.8 pMJ774A.1 cells (TSZ-induced)
NecroptosisEC50: 10.2 pML929 cells (TSZ-induced)
Necrostatin-1 RIPK1EC50: 494 nMJurkat cells
GSK2982772 human RIPK1IC50: 16 nMEnzymatic Assay
monkey RIPK1IC50: 20 nMEnzymatic Assay
Ocadusertib (LY3871801/R552) RIPK1IC50: 12-38 nMEnzymatic Assay
NecroptosisIC50: 0.4-3 nMMultiple cell-based assays
NecroptosisIC50: 7-9 nMHuman whole blood assay (TNF/zVAD-induced)
SAR443820 (DNL788) RIPK1IC50: 3.16 nMHuman PBMCs
GDC-8264 RIPK1IC50: 0.58 ng/mL (inhibition of CCL4 release)Ex vivo whole blood stimulation assay

Table 2: Kinase Selectivity and Pharmacokinetic Properties

InhibitorKinase SelectivityHalf-life (t1/2)Brain Penetration
This compound High selectivity5.21 h (rat)Not specified
Necrostatin-1 Also inhibits IDONot specifiedNot specified
GSK2982772 >1,000-fold selectivity over 339 kinases2-3 h (initial), 5-6 h (terminal)Low (4% in rat)
Ocadusertib (LY3871801/R552) No significant inhibition of 105 kinases at 10 µM13-15 hNot specified (developed for peripheral indications)
SAR443820 (DNL788) Not specified7.2-8.9 hPenetrant
GFH312 Not specified6.3-23.3 hCNS exposure suggested
GDC-8264 Selective10-13 hNot specified (developed for peripheral indications)
SIR2446 Selective11-19 hDeveloped for CNS indications

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In Vitro Ripk1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, 0.05 mM DTT, 0.1 mg/mL BSA, 2.5 mM MnCl2, 20 mM MgCl2)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant RIPK1 enzyme, and substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell-Based Necroptosis Assay (TNF-α-induced)

Objective: To evaluate the ability of a test compound to inhibit TNF-α-induced necroptosis in a cellular context.

Materials:

  • HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Recombinant human or murine TNF-α

  • Smac mimetic (e.g., BV6 or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compound (e.g., this compound)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed HT-29 or L929 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

  • Incubate the cells for a specified period (e.g., 16-24 hours).

  • Measure cell viability using a cell viability reagent according to the manufacturer's protocol.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Calculate the EC50 value, which represents the concentration of the compound that protects 50% of the cells from necroptotic death.

In Vivo Murine Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

Objective: To assess the in vivo efficacy of a test compound in a model of systemic inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Recombinant murine TNF-α

  • Test compound (e.g., this compound) formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Rectal thermometer

  • Equipment for blood collection and cytokine analysis (e.g., ELISA kits)

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer the test compound or vehicle to the mice at a predetermined time before TNF-α challenge.

  • Induce SIRS by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of murine TNF-α.

  • Monitor core body temperature at regular intervals using a rectal thermometer. Hypothermia is a key indicator of TNF-α-induced shock.

  • At the end of the experiment, collect blood samples via cardiac puncture for the analysis of pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) using ELISA.

  • In survival studies, monitor the mice for a defined period and record mortality.

  • Analyze the data to determine the effect of the test compound on TNF-α-induced hypothermia, cytokine production, and survival.

Visualizations

Ripk1 Signaling Pathway

Ripk1_Signaling_Pathway cluster_complex_i cluster_complex_iia cluster_complex_iib TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I recruits NFkB NF-κB Activation Complex_I->NFkB activates Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa transitions to Complex_IIb Complex IIb (Necrosome) (Necroptosis) Complex_I->Complex_IIb transitions to (Caspase-8 inhibited) TRADD TRADD TRAF2 TRAF2 cIAP1_2 cIAP1_2 RIPK1_scaffold RIPK1 (scaffold) Gene_Expression Gene Expression (Survival, Inflammation) NFkB->Gene_Expression promotes Caspase8_a Active Caspase-8 Complex_IIa->Caspase8_a activates FADD FADD Pro_Caspase8 Pro-Caspase-8 RIPK1_kinase_a RIPK1 (kinase) Apoptosis Apoptosis Caspase8_a->Apoptosis induces RIPK3 RIPK3 Complex_IIb->RIPK3 recruits & activates RIPK1_kinase_n RIPK1 (kinase) RIPK3_n RIPK3 MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (active) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis induces Ripk1_IN_21 This compound Ripk1_IN_21->Complex_I inhibits kinase activity Ripk1_IN_21->Complex_IIb inhibits kinase activity

Caption: Simplified Ripk1 signaling pathway illustrating the points of intervention for Ripk1 inhibitors.

Experimental Workflow for Ripk1 Inhibitor Screening

Experimental_Workflow start Start hts High-Throughput Screening (Biochemical Assay) start->hts hit_validation Hit Validation (Dose-Response) hts->hit_validation cell_based Cell-Based Assays (Necroptosis Inhibition) hit_validation->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity adme_tox In Vitro ADME/Tox selectivity->adme_tox in_vivo In Vivo Efficacy Models (e.g., SIRS) adme_tox->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->cell_based Iterative Improvement end Candidate Selection lead_optimization->end

Caption: A typical workflow for the discovery and preclinical development of Ripk1 inhibitors.

Safety Operating Guide

Proper Disposal of Ripk1-IN-21: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ripk1-IN-21, a potent inhibitor of RIPK1 kinase. Adherence to these procedures is essential to minimize risks to personnel and the environment.

Hazard Assessment and Waste Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analogous compounds, such as RIPK1-IN-11, are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical waste. All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an authoritative source.[1]

Key Principles of Chemical Waste Management:

  • Source Reduction: Whenever possible, minimize the generation of chemical waste by ordering only the necessary quantities and maintaining a current chemical inventory.[2]

  • Segregation: Never mix incompatible waste streams.[3][4] Specifically, keep halogenated and non-halogenated solvent wastes separate, as their disposal costs and methods can differ significantly.[1]

  • Containerization: Use appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to reduce the risk of breakage.[2][3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of generation, and the principal investigator's contact information.[3][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a designated, compatible, and sealable container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix with other solvent waste streams unless they are compatible.
  • Contaminated Labware: Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.[6]

2. Containerization and Labeling:

  • Select a container that is in good condition, free of leaks or cracks, and has a secure, screw-on cap.[5][7]
  • Affix a "Hazardous Waste" label to the container.[3][8]
  • On the label, clearly write "this compound" and list any solvents or other chemicals present in the waste mixture. Avoid using abbreviations or chemical formulas.[3]
  • Indicate the approximate quantity of each component.
  • Ensure the start date of waste accumulation is recorded on the label.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]
  • The SAA must be located at or near the point of generation and under the control of laboratory personnel.[9]
  • Ensure secondary containment, such as a lab tray, is used to capture any potential spills or leaks.[7]
  • Store waste containers away from drains and incompatible chemicals.[1][4]

4. Arranging for Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[2][3]
  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[7]
  • Never dispose of this compound or its containers in the regular trash or down the drain.[3][10]

5. Empty Container Disposal:

  • An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[5][8]
  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[5][11]
  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycling, in accordance with institutional policy.[1][8]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and procedural flow for the proper disposal of this compound.

Ripk1_IN_21_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Generation of this compound Waste solid_waste Solid this compound start->solid_waste liquid_waste This compound Solution start->liquid_waste contaminated_materials Contaminated Labware start->contaminated_materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Contaminated Waste Container contaminated_materials->collect_contaminated store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste request_pickup Request Pickup by Environmental Health & Safety (EHS) store_waste->request_pickup ehs_disposal EHS Manages Final Disposal at Approved Facility request_pickup->ehs_disposal

Caption: Workflow for the safe disposal of this compound waste.

Quantitative Data Summary

There is no quantitative data available regarding the specific disposal procedures for this compound. However, general quantitative limits for hazardous waste accumulation in a laboratory setting are provided by regulatory bodies and institutional policies.

ParameterGuideline
Maximum Hazardous Waste Volume in SAAUp to 55 gallons of total hazardous waste.
Maximum Acutely Toxic Waste in SAAUp to 1 quart of liquid or 1 kilogram of solid "P-listed" (acutely toxic) waste.[2]
Time Limit for Full Container RemovalTypically within 3 calendar days of the container becoming full.[2][4]
Maximum Storage Time for Partial ContainersMay be up to one year, depending on institutional policy.[4]

Note: Researchers should always consult their institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.

References

Essential Safety and Operational Guide for Handling Ripk1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of potent chemical compounds like Ripk1-IN-21 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from the supplier, the following PPE and handling precautions are based on best practices for potent small molecule kinase inhibitors.

Summary of Required Personal Protective Equipment

EquipmentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and aerosols.
Lab Coat Standard, fully buttonedProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of powder or aerosols.

Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersal of fine powder.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for safety and reproducibility when working with potent compounds.

Experimental Workflow for Handling this compound

experimental_workflow receiving Receiving and Inspection storage Secure Storage (Follow supplier recommendations) receiving->storage sds Obtain and Review SDS receiving->sds ppe Don Appropriate PPE sds->ppe weighing Weighing in Fume Hood ppe->weighing dissolving Dissolving in Solvent weighing->dissolving experiment Experimental Use dissolving->experiment disposal Waste Disposal experiment->disposal

A logical workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Guidance:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Secure Storage: Store the compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.

  • Obtain and Review SDS: Before any handling, obtain the specific Safety Data Sheet from the supplier and review it thoroughly.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: In a certified chemical fume hood, carefully weigh the desired amount of this compound.

  • Dissolving: In the fume hood, dissolve the compound in the appropriate solvent as per your experimental protocol.

  • Experimental Use: Conduct your experiment, maintaining all safety precautions.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan.

Ripk1 Signaling Pathway

This compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular stress, inflammation, and cell death pathways. Understanding this pathway is key to understanding the mechanism of action of this inhibitor.

Simplified Ripk1 Signaling Pathway

ripk1_pathway cluster_tnfr1 TNFR1 Complex I cluster_complex_iia Complex IIa (Apoptosis) cluster_complex_iib Complex IIb (Necroptosis) tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 tradd TRADD tnfr1->tradd ripk1 RIPK1 tradd->ripk1 traf2 TRAF2 ripk1->traf2 ripk1_a RIPK1 ripk1->ripk1_a Deubiquitination ripk1_n RIPK1 ripk1->ripk1_n Deubiquitination & Casp8 inhibition ciap cIAP1/2 traf2->ciap lubac LUBAC ciap->lubac nfkb NF-κB Activation (Cell Survival & Inflammation) lubac->nfkb Ubiquitination fadd_a FADD ripk1_a->fadd_a casp8_a Caspase-8 fadd_a->casp8_a apoptosis Apoptosis casp8_a->apoptosis ripk3 RIPK3 ripk1_n->ripk3 mlkl MLKL ripk3->mlkl necroptosis Necroptosis mlkl->necroptosis ripk1_in_21 This compound ripk1_in_21->ripk1 Inhibits Kinase Activity ripk1_in_21->ripk1_a ripk1_in_21->ripk1_n

The role of RIPK1 in TNF-α signaling, leading to cell survival or programmed cell death.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Disposal Procedures:

  • Solid Waste:

    • Collect unused solid this compound in a clearly labeled, sealed container.

    • Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed hazardous waste bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.

  • Consult EHS: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these safety and operational guidelines, researchers can minimize risks and create a secure environment for the handling and use of this compound. Always prioritize safety and consult your institution's specific protocols.

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